3-Methylflavone-8-carboxylic acid
Description
metabolite of flavoxate; RN in Chemline for the Na salt: 58348-97-3
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188231 | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-01-7 | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLFLAVONE-8-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 3-Methylflavone-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylflavone-8-carboxylic acid (MFCA) is the principal active metabolite of the urinary tract antispasmodic drug, flavoxate. This technical guide provides a comprehensive overview of the current understanding of MFCA's mechanism of action. The primary pharmacological activity of MFCA is attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to a cascade of intracellular events that culminate in smooth muscle relaxation, particularly in the urinary bladder. This document collates available preclinical data, outlines relevant experimental methodologies, and presents signaling pathways to elucidate the compound's core functional dynamics. While direct quantitative data on its enzymatic inhibition remains limited in publicly accessible literature, this guide synthesizes the established knowledge to support further research and development.
Core Mechanism of Action: Phosphodiesterase Inhibition
The predominant mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDE, MFCA prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell.
The increased concentration of cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In smooth muscle cells, this signaling cascade results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK). The net effect is a reduction in the phosphorylation of myosin light chains, leading to smooth muscle relaxation. This activity is particularly relevant in the detrusor muscle of the urinary bladder.
It is important to note that MFCA has not been found to possess direct antispasmodic activity through interactions with common receptors; it does not exhibit significant affinity for alpha- and beta-adrenergic, serotoninic, muscarinic, D2, opiate, or Ca2+ receptors.
Signaling Pathway
The proposed signaling pathway for the action of this compound is depicted below.
Caption: cAMP-dependent phosphodiesterase inhibition pathway by MFCA.
Pharmacological Effects on the Urinary Bladder
In vivo studies in rats have demonstrated the functional consequences of MFCA's PDE inhibitory activity on the urinary bladder. Administration of MFCA has been shown to inhibit voiding contractions, increase bladder capacity, and decrease micturition pressure. These effects are consistent with the relaxation of the bladder smooth muscle mediated by increased intracellular cAMP levels.
Quantitative In Vivo Data
| Parameter | Effect of MFCA Administration | Implied Physiological Consequence | Reference |
| Urinary Bladder Voiding Contractions | Inhibition | Reduced frequency and/or amplitude of bladder contractions | |
| Bladder Volume Capacity | Increase | The bladder can hold a larger volume of urine before micturition is triggered | |
| Micturition Pressure | Decrease | Reduced pressure generated by the bladder during voiding |
Potential Anti-Inflammatory and Anti-Tumor Activities
Flavonoid compounds, the chemical class to which MFCA belongs, are widely studied for their potential anti-inflammatory and anti-tumor properties. Some studies have investigated other methylated flavones and found that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, certain flavone-8-carboxylic acid derivatives have been synthesized and shown to have solid tumor inhibition effects in mice. However, there is a lack of specific studies focusing on the anti-inflammatory and anti-tumor activities of this compound itself. Further research is needed to determine if MFCA shares these properties with other related flavonoid compounds.
General Experimental Workflow for Screening
The following diagram outlines a general workflow for the initial screening of a compound for anti-inflammatory properties.
Caption: General workflow for screening anti-inflammatory compounds.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols for the key experimental techniques used to investigate compounds with similar mechanisms of action.
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against PDE enzymes.
Objective: To determine the concentration of the test compound (e.g., MFCA) required to inhibit 50% of the PDE activity (IC50).
Materials:
-
Purified PDE enzyme (specific isoform of interest)
-
cAMP or cGMP (substrate)
-
Test compound (MFCA)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Snake venom nucleotidase
-
Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the PDE enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping agent (e.g., 50% ethanol).
-
Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Incubate the plate again to allow for the conversion.
-
Add the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Cystometry in Rats (General Protocol)
This protocol provides a general outline for assessing the effects of a compound on bladder function in anesthetized rats.
Objective: To measure changes in bladder capacity, micturition pressure, and voiding frequency following the administration of a test compound.
Materials:
-
Female Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Bladder catheter
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Test compound (MFCA) solution
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder and secure it with a suture.
-
Connect the catheter to an infusion pump and a pressure transducer.
-
Allow the animal to stabilize.
-
Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record the intravesical pressure continuously. Micturition events will be observed as sharp increases in pressure followed by a rapid decrease.
-
After a baseline period of stable micturition cycles, administer the test compound (e.g., intravenously or intraperitoneally).
-
Continue to record the cystometric parameters for a defined period after compound administration.
-
Analyze the data to determine changes in bladder capacity (volume infused to elicit micturition), maximum micturition pressure, and the interval between micturitions.
Conclusion
The primary mechanism of action of this compound is the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation in the urinary bladder. This activity accounts for its therapeutic effects as a urinary tract antispasmodic. While the in vivo effects on bladder function are qualitatively established, a significant gap exists in the public domain regarding specific quantitative data, such as IC50 values for PDE isoforms. Furthermore, while its flavonoid structure suggests potential anti-inflammatory and anti-tumor activities, these have not been specifically investigated for MFCA. Future research should focus on quantifying its PDE inhibitory profile and exploring these additional potential pharmacological activities to fully characterize its therapeutic potential.
An In-depth Technical Guide to the Biological Effects of 3-Methylflavone-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylflavone-8-carboxylic acid (MFCA) is a significant biologically active molecule, identified as the primary and active metabolite of the synthetic flavone (B191248) derivative, flavoxate (B1672763) hydrochloride.[1][2] Flavoxate is a drug utilized for its smooth muscle relaxant properties, particularly in the treatment of urinary frequency and incontinence.[3] Understanding the pharmacological profile of MFCA is crucial for elucidating the comprehensive mechanism of action of its parent compound and for exploring its own therapeutic potential. This technical guide provides a detailed overview of the known biological effects of MFCA, with a focus on its mechanism of action, pharmacological activities, and the experimental methodologies used for its evaluation.
Core Biological Activity: Phosphodiesterase Inhibition
The principal mechanism of action attributed to this compound is the inhibition of the phosphodiesterase (PDE) enzyme.[1] Specifically, it has been identified as a competitive inhibitor of cAMP phosphodiesterase.[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including smooth muscle relaxation.[1] While early research indicated that MFCA is approximately five times more potent than theophylline (B1681296) as a PDE inhibitor, the specific PDE isoenzymes it targets and its precise inhibitory concentrations (IC50 values) are not extensively detailed in publicly available literature.[1]
Signaling Pathway
The proposed signaling pathway for MFCA's action on smooth muscle cells is initiated by its inhibition of PDE, leading to the accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.
Pharmacological Effects
The biological activities of MFCA have been investigated in both in vitro and in vivo models, primarily focusing on its effects on smooth muscle tissues of the urinary tract.
In Vitro Effects: Smooth Muscle Relaxation
Studies on isolated human tissues have demonstrated that MFCA possesses antispasmodic properties. It has been shown to inhibit potassium-induced contractions in various smooth muscle preparations from the lower urinary tract.
Table 1: Summary of In Vitro Effects of this compound
| Tissue Type | Species | Effect | Potency | Reference(s) |
| Detrusor Muscle | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |
| Prostatic Adenoma | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |
| Prostatic Capsule | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |
| Bladder Neck | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |
It is noteworthy that MFCA did not exhibit antispasmodic activity against contractions induced by histamine, acetylcholine, or calcium chloride in isolated organ studies.[1] Furthermore, it showed no significant affinity for a range of receptors in the rat brain, including alpha- and beta-adrenergic, serotonergic, muscarinic, D2, opiate, and calcium channel receptors, suggesting a specific mode of action.[1]
In Vivo Effects: Urinary Bladder Function
In vivo studies in rats using cystometric recordings have provided further evidence for the pharmacological activity of MFCA on the urinary bladder.
Table 2: Summary of In Vivo Effects of this compound in Rats
| Parameter | Effect | Reference(s) |
| Urinary Bladder Voiding Contractions | Inhibition | [1] |
| Bladder Volume Capacity | Increase | [1] |
| Micturition Pressure | Decrease | [1] |
These in vivo findings are consistent with the proposed mechanism of PDE inhibition and subsequent smooth muscle relaxation, suggesting that MFCA contributes to the therapeutic effects of its parent drug, flavoxate.[1]
Experimental Protocols
The following sections describe representative methodologies for assessing the biological effects of this compound.
In Vitro Isometric Smooth Muscle Contraction Studies
This protocol outlines the general procedure for measuring the contractile and relaxant effects of MFCA on isolated smooth muscle strips in an organ bath.
Methodology:
-
Tissue Preparation: The urinary bladder or prostate is excised from a euthanized animal (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs solution.[5] The tissue is then carefully dissected to obtain smooth muscle strips of appropriate dimensions.[5]
-
Experimental Setup: Each muscle strip is mounted vertically in a temperature-controlled organ bath containing oxygenated Krebs solution.[6] One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.[6]
-
Equilibration and Contraction: The tissue is allowed to equilibrate under a predetermined optimal resting tension. Following equilibration, a stable contraction is induced using a contracting agent such as potassium chloride.[4]
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation of the muscle strip is recorded continuously. The percentage of relaxation at each concentration is calculated relative to the maximal contraction induced. This data is used to construct a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
In Vivo Cystometry in Rats
This protocol provides a general outline for assessing the effects of MFCA on bladder function in anesthetized rats.
Methodology:
-
Animal Preparation: A female rat is anesthetized (e.g., with urethane).[7] A midline incision is made in the lower abdomen to expose the urinary bladder. A catheter is inserted into the dome of the bladder and secured with a purse-string suture.[7]
-
Experimental Setup: The external end of the catheter is connected to a three-way stopcock, which is linked to an infusion pump and a pressure transducer.[3]
-
Cystometric Recordings: The bladder is continuously filled with saline at a constant rate to elicit repetitive voiding contractions.[8] Intravesical pressure is continuously monitored and recorded.
-
Drug Administration: After a baseline period of stable micturition cycles, this compound is administered, typically intravenously.
-
Data Analysis: The cystometric parameters, including bladder capacity (infused volume at the start of micturition), micturition pressure (peak intravesical pressure during voiding), and the frequency of voiding, are analyzed before and after drug administration to determine the effects of the compound.[1]
Pharmacokinetics and Toxicology
Pharmacokinetics
As the primary metabolite of flavoxate, MFCA is rapidly formed following the administration of the parent drug.[3] Pharmacokinetic studies in rats have shown that both flavoxate and MFCA are well-absorbed after oral administration, with almost complete enteric availability.[9] There are, however, marked differences in the pharmacokinetic profiles of flavoxate and MFCA, which are likely related to their differing physical properties.[9]
Toxicology
Detailed toxicological studies specifically on this compound are limited in the public domain. Safety data sheets indicate that the compound may cause skin and eye irritation.[2]
Conclusion
This compound is a pharmacologically active molecule with a clear mechanism of action as a phosphodiesterase inhibitor. This activity translates to significant smooth muscle relaxant effects, particularly on the urinary bladder and prostate, as demonstrated in both in vitro and in vivo studies. While the existing data provides a strong foundation for understanding its biological effects, further research is warranted to fully characterize its profile. Specifically, studies to identify the specific PDE isoenzymes inhibited by MFCA and to determine its IC50 and EC50 values would provide valuable quantitative insights. Additionally, comprehensive toxicological and further pharmacokinetic studies would be essential for any future consideration of its therapeutic development. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.
References
- 1. Pharmacological activities of the main metabolite of flavoxate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 3468-01-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of flavoxate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylflavone-8-carboxylic Acid: A Technical Guide to its Function as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylflavone-8-carboxylic acid (3MF8CA), the principal active metabolite of the urinary antispasmodic drug flavoxate, has demonstrated noteworthy efficacy as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the current understanding of 3MF8CA's role in PDE inhibition, including its mechanism of action, available quantitative data, and relevant experimental protocols. The document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes leads to an increase in the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide range of physiological processes. This compound (3MF8CA), a major metabolite of flavoxate, has been identified as a competitive inhibitor of phosphodiesterase.[1] This inhibitory action is believed to contribute significantly to the therapeutic effects of flavoxate, particularly its smooth muscle relaxant properties.[2]
Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism through which 3MF8CA exerts its pharmacological effects is the inhibition of phosphodiesterase enzymes. By blocking the action of PDEs, 3MF8CA prevents the degradation of cyclic nucleotides (cAMP and cGMP). The resulting accumulation of these second messengers within the cell activates downstream signaling pathways, leading to a variety of cellular responses, including smooth muscle relaxation.[1] The PDE inhibitory activity of 3MF8CA is reported to be competitive in nature.[1]
Signaling Pathway of PDE Inhibition
Caption: Signaling pathway of phosphodiesterase inhibition by this compound.
Quantitative Data on PDE Inhibition
While described as a potent phosphodiesterase inhibitor, specific IC50 or Ki values for this compound against individual PDE isoforms are not extensively reported in publicly available literature. However, a comparative study provides a quantitative measure of its inhibitory potency relative to theophylline (B1681296), a known non-selective PDE inhibitor.
| Compound | Relative Potency vs. Theophylline | Nature of Inhibition |
| This compound (3MF8CA) | 5 times more potent | Competitive |
| Flavoxate | 21 times more potent | Competitive |
Data sourced from Conti & Setnikar, 1975.[1]
This data indicates that while 3MF8CA is a potent PDE inhibitor, its parent compound, flavoxate, exhibits even greater inhibitory activity in vitro.
Structure-Activity Relationship (SAR)
Specific structure-activity relationship studies for this compound as a PDE inhibitor have not been extensively detailed in the reviewed literature. However, broader research on flavonoids as PDE inhibitors offers some insights. For instance, the substitution pattern on the flavone (B191248) backbone, including the presence and position of hydroxyl and methoxy (B1213986) groups, can significantly influence the inhibitory activity and selectivity towards different PDE isoforms.
Logical Relationship of Flavoxate and 3MF8CA in PDE Inhibition
Caption: Relationship between flavoxate, its metabolite 3MF8CA, and PDE inhibition.
Experimental Protocols
The following provides a generalized, adaptable protocol for an in vitro phosphodiesterase inhibition assay. Specific parameters may require optimization based on the PDE isoform and the specific research question.
In Vitro Phosphodiesterase (PDE) Inhibition Assay Protocol
Objective: To determine the inhibitory effect of this compound on the activity of a specific phosphodiesterase isoform.
Principle: This assay measures the activity of a PDE enzyme by quantifying the conversion of a cyclic nucleotide substrate (e.g., cAMP or cGMP) to its corresponding monophosphate (AMP or GMP). The inhibitory potential of a test compound is determined by its ability to reduce this enzymatic conversion.
Materials:
-
Purified recombinant human PDE enzyme (specific isoform of interest)
-
This compound (test inhibitor)
-
Theophylline or other known PDE inhibitor (positive control)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 0.1 M HCl)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Microplate reader (scintillation counter)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (at various concentrations) or vehicle control (for maximum activity) or positive control inhibitor.
-
PDE enzyme solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Nucleotidase Treatment: Add snake venom nucleotidase to convert the radiolabeled AMP or GMP to adenosine or guanosine. This step is crucial as the anion-exchange resin will separate the charged substrate from the uncharged product.
-
Separation: Add the reaction mixture to an anion-exchange resin column or slurry. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the uncharged product ([³H]-adenosine or [³H]-guanosine) will remain in the eluate.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for PDE Inhibition Assay
Caption: General workflow for an in vitro phosphodiesterase inhibition assay.
Conclusion
This compound is a recognized competitive inhibitor of phosphodiesterase, contributing to the pharmacological profile of its parent drug, flavoxate. While specific data on its inhibitory activity against a broad panel of PDE isoforms remains to be fully elucidated, its potency relative to theophylline has been established. The provided experimental protocol offers a framework for further investigation into the specific PDE inhibitory profile of 3MF8CA. Future research focusing on its selectivity for different PDE isoforms and a detailed structure-activity relationship analysis would provide a more complete understanding of its therapeutic potential and aid in the development of more targeted PDE inhibitors.
References
Synthesis of 3-Methylflavone-8-carboxylic Acid from Methyl Salicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methylflavone-8-carboxylic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, methyl salicylate (B1505791). This document details the primary synthetic pathway, including step-by-step experimental protocols, and presents all available quantitative data in a structured format. Additionally, logical workflows and alternative synthetic strategies are visualized to offer a complete picture for research and development purposes.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as the primary metabolite of the smooth muscle relaxant flavoxate (B1672763). The efficient and scalable synthesis of this molecule is of significant interest to the drug development and manufacturing sectors. This guide focuses on a robust and commonly cited synthetic route originating from methyl salicylate, outlining the key chemical transformations involved.
Primary Synthetic Pathway Overview
The most prevalent and industrially relevant synthesis of this compound from methyl salicylate is a five-step process. This pathway is favored for its use of cost-effective reagents and its relatively high overall yield. The key transformations are:
-
Chlorination: Introduction of a chlorine atom at the 5-position of the methyl salicylate ring.
-
Acylation: Friedel-Crafts acylation to introduce a propionyl group at the 3-position.
-
Hydrogenolysis/Dechlorination: Removal of the chlorine atom via catalytic hydrogenation.
-
Cyclization: Intramolecular condensation to form the flavone (B191248) core.
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.
This synthetic route is outlined in the workflow diagram below.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Methyl 5-chlorosalicylate (Chlorination)
This step involves the electrophilic aromatic substitution of methyl salicylate to introduce a chlorine atom at the para position to the hydroxyl group.
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 152.0 g | 1.0 |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 135.0 g | 1.0 |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 500 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve methyl salicylate (152.0 g, 1.0 mol) in dichloromethane (500 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sulfuryl chloride (135.0 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water.
-
Separate the organic layer, and wash it sequentially with 2 x 200 mL of 5% sodium bicarbonate solution and 2 x 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to yield white to off-white crystals of methyl 5-chlorosalicylate.
Step 2: Synthesis of Methyl 5-chloro-3-propionylsalicylate (Acylation)
A Friedel-Crafts acylation is performed to introduce a propionyl group ortho to the hydroxyl group.
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 186.5 g | 1.0 |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 101.8 g | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 293.3 g | 2.2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 800 mL | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (293.3 g, 2.2 mol) in dichloromethane (400 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve methyl 5-chlorosalicylate (186.5 g, 1.0 mol) and propionyl chloride (101.8 g, 1.1 mol) in dichloromethane (400 mL).
-
Add this solution dropwise to the aluminum chloride suspension over 2-3 hours, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL).
-
Separate the organic layer, and extract the aqueous layer with 2 x 200 mL of dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a mixture of ethanol and water.
Step 3: Synthesis of Methyl 3-propionylsalicylate (Hydrogenolysis)
The chloro group is removed by catalytic hydrogenation.
Reagents and Conditions:
| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Note |
| Methyl 5-chloro-3-propionylsalicylate | C₁₁H₁₁ClO₄ | 242.65 | 242.6 g | 1.0 mol |
| Palladium on Carbon (10%) | Pd/C | - | 12.0 g | 5% w/w |
| Sodium Acetate (B1210297) | C₂H₃NaO₂ | 82.03 | 123.0 g | 1.5 mol |
| Ethanol | C₂H₆O | 46.07 | 1.5 L | Solvent |
| Hydrogen Gas | H₂ | 2.02 | 50-60 psi | - |
Procedure:
-
To a high-pressure hydrogenation vessel, add methyl 5-chloro-3-propionylsalicylate (242.6 g, 1.0 mol), 10% palladium on carbon (12.0 g), sodium acetate (123.0 g, 1.5 mol), and ethanol (1.5 L).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi and heat to 50-60 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 8-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-propionylsalicylate, which can be used in the next step without further purification or can be purified by column chromatography.
Step 4: Synthesis of Methyl 3-methylflavone-8-carboxylate (Cyclization)
The flavone ring system is formed through a base-catalyzed intramolecular cyclization followed by dehydration.
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Methyl 3-propionylsalicylate | C₁₁H₁₂O₄ | 208.21 | 208.2 g | 1.0 |
| Benzoic Anhydride (B1165640) | C₁₄H₁₀O₃ | 226.23 | 271.5 g | 1.2 |
| Sodium Benzoate (B1203000) | C₇H₅NaO₂ | 144.10 | 158.5 g | 1.1 |
| Pyridine (B92270) | C₅H₅N | 79.10 | 500 mL | Solvent |
Procedure:
-
In a 1 L round-bottom flask, dissolve methyl 3-propionylsalicylate (208.2 g, 1.0 mol) in pyridine (500 mL).
-
Add benzoic anhydride (271.5 g, 1.2 mol) and sodium benzoate (158.5 g, 1.1 mol) to the solution.
-
Heat the reaction mixture to reflux (around 115 °C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic extracts and wash with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford methyl 3-methylflavone-8-carboxylate as a crystalline solid.
Step 5: Synthesis of this compound (Hydrolysis)
The final step is the saponification of the methyl ester to the carboxylic acid.
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Methyl 3-methylflavone-8-carboxylate | C₁₈H₁₄O₄ | 294.30 | 294.3 g | 1.0 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 80.0 g | 2.0 |
| Methanol (B129727) | CH₃OH | 32.04 | 1.0 L | Solvent |
| Water | H₂O | 18.02 | 500 mL | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | q.s. | to pH 2-3 |
Procedure:
-
In a 2 L round-bottom flask, dissolve methyl 3-methylflavone-8-carboxylate (294.3 g, 1.0 mol) in methanol (1.0 L).
-
Add a solution of sodium hydroxide (80.0 g, 2.0 mol) in water (500 mL).
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 200 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.
-
Recrystallize from ethanol or acetic acid to obtain pure this compound.[1]
Alternative Synthetic Route
An alternative pathway to this compound involves the preparation of a 2-benzoyloxy-3-propionyl methyl benzoate intermediate.[2] This route also begins with methyl salicylate and proceeds through bromination, acylation, hydrogenolysis, and benzoylation before a final cyclization and hydrolysis step.
While this route is also effective, it involves an additional benzoylation step. The choice between the primary and alternative routes may depend on factors such as reagent availability, cost, and specific process safety considerations.
Quantitative Data Summary
The following tables summarize the key quantitative data for the intermediates and the final product of the primary synthetic pathway.
Table 1: Physicochemical Properties and Yields
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 48-51 | 85-95 |
| Methyl 5-chloro-3-propionylsalicylate | C₁₁H₁₁ClO₄ | 242.65 | 94-97 | 80-90 |
| Methyl 3-propionylsalicylate | C₁₁H₁₂O₄ | 208.21 | 62-65 | 90-98 |
| Methyl 3-methylflavone-8-carboxylate | C₁₈H₁₄O₄ | 294.30 | 166-168 | 80-90 |
| This compound | C₁₇H₁₂O₄ | 280.28 | 235-240 | 85-95 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Methyl 5-chlorosalicylate | 10.5 (s, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H) | 169.5, 159.0, 135.0, 130.0, 124.0, 120.0, 118.0, 52.5 | 3200-3000, 1680, 1610, 1480, 1250, 820 | 186 (M⁺) |
| Methyl 5-chloro-3-propionylsalicylate | 11.5 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 3.9 (s, 3H), 3.0 (q, 2H), 1.2 (t, 3H) | 204.0, 169.0, 160.0, 138.0, 134.0, 125.0, 122.0, 120.0, 52.8, 36.0, 8.5 | 3200-3000, 1720, 1680, 1600, 1450, 1280 | 242 (M⁺) |
| Methyl 3-propionylsalicylate | 11.2 (s, 1H), 7.9 (dd, 1H), 7.5 (t, 1H), 7.0 (dd, 1H), 3.9 (s, 3H), 3.0 (q, 2H), 1.2 (t, 3H) | 205.0, 170.0, 161.0, 136.0, 132.0, 120.0, 119.0, 118.0, 52.5, 36.5, 8.8 | 3200-3000, 1725, 1685, 1615, 1450, 1260 | 208 (M⁺) |
| Methyl 3-methylflavone-8-carboxylate | 8.2-7.4 (m, 8H), 4.0 (s, 3H), 2.2 (s, 3H) | 178.0, 166.0, 160.0, 155.0, 134.0, 132.0, 130.0, 129.0, 128.0, 126.0, 124.0, 122.0, 118.0, 52.5, 14.5 | 1725, 1640, 1610, 1450, 1280, 760 | 294 (M⁺) |
| This compound | 13.5 (br s, 1H), 8.3-7.5 (m, 8H), 2.3 (s, 3H) | 178.5, 168.0, 160.5, 155.5, 134.5, 132.5, 130.5, 129.5, 128.5, 126.5, 124.5, 122.5, 118.5, 14.8 | 3300-2500, 1700, 1635, 1605, 1450, 1290, 760 | 280 (M⁺) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Conclusion
The synthesis of this compound from methyl salicylate via a five-step sequence of chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis is a well-established and efficient method. This guide provides detailed experimental protocols and comprehensive data to support researchers and drug development professionals in the practical application of this synthetic route. The provided workflow diagrams and quantitative summaries offer a clear and concise reference for laboratory work and process development.
References
An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylflavone-8-carboxylic acid (MFCA) is a significant organic compound belonging to the flavonoid class. It is notably the principal active metabolite of Flavoxate, a drug utilized for its smooth muscle relaxant properties, particularly in the treatment of urinary incontinence and bladder spasms.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of MFCA, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.
Physicochemical Properties
This compound presents as a white crystalline solid.[2] Its core structure consists of a flavone (B191248) backbone substituted with a methyl group at the 3-position and a carboxylic acid group at the 8-position.
Identification and Nomenclature
| Property | Value | Reference |
| IUPAC Name | 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | [3] |
| CAS Number | 3468-01-7 | [3][4] |
| Synonyms | 3-Methyl-2-phenylchromone-8-carboxylic Acid, Flavoxate impurity A | [3] |
| Molecular Formula | C₁₇H₁₂O₄ | [3] |
| Molecular Weight | 280.27 g/mol |
Physical and Chemical Constants
| Property | Value | Reference |
| Melting Point | 234-240 °C | |
| Boiling Point | 485.1 ± 45.0 °C (Predicted) | [2] |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.85 ± 0.40 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Spectral Data (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum of MFCA is expected to exhibit signals corresponding to the aromatic protons on the flavone core and the phenyl substituent, as well as a characteristic singlet for the methyl group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Aromatic protons will likely appear in the range of 7-8.5 ppm, with their specific shifts and coupling patterns depending on their substitution and electronic environment. The methyl group protons should appear as a singlet, likely in the range of 2.0-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the 17 carbon atoms in the molecule, though some aromatic carbons may have similar chemical shifts. Key expected signals include the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbonyl carbon of the pyrone ring (around 170-180 ppm), and a number of signals in the aromatic region (110-160 ppm). The methyl carbon should appear at a more upfield position (around 15-25 ppm).[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of MFCA is expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid carbonyl will appear around 1680-1710 cm⁻¹, and the C=O stretch of the pyrone ring is expected around 1600-1650 cm⁻¹. C-O stretching vibrations will be observed in the 1210-1320 cm⁻¹ region, and aromatic C-H and C=C stretching bands will also be present.[7][8]
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of 280. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9] Further fragmentation of the flavone core would also be expected.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of MFCA have been reported, often starting from methyl salicylate (B1505791). The following is a generalized workflow based on a patented method.[4]
Caption: General synthetic workflow for this compound.
Methodology:
-
Chlorination: Methyl salicylate is chlorinated to produce 5-chloro-methyl salicylate.
-
Acylation: A Friedel-Crafts acylation is performed using propionyl chloride and a Lewis acid catalyst like aluminum chloride to introduce a propionyl group, yielding 3-propionyl-5-chloro-methyl salicylate.
-
Hydrogenolysis: The chloro group is removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst to give methyl 3-propionylsalicylate.
-
Cyclization: The flavone ring system is formed through a cyclization reaction, often involving sodium benzoate and benzoic anhydride, to yield methyl 3-methylflavone-8-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the final product, this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A common method for the analysis and purity assessment of MFCA is reverse-phase HPLC.
Apparatus:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Biological Activity and Signaling Pathway
This compound is recognized for its role as a phosphodiesterase (PDE) inhibitor.[6] PDEs are a group of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, MFCA can increase the intracellular levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation.
Caption: Signaling pathway of phosphodiesterase (PDE) inhibition by this compound.
This inhibition of phosphodiesterase is believed to be the primary mechanism behind the smooth muscle relaxant effects observed with its parent compound, Flavoxate. The resulting increase in cAMP can lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to muscle relaxation.
Conclusion
This compound is a well-characterized flavonoid with important biological activity. This guide has provided a detailed overview of its physical and chemical properties, methods for its synthesis and analysis, and its mechanism of action as a phosphodiesterase inhibitor. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the specific spectral characteristics and experimental pKa of MFCA would provide an even more complete understanding of this important molecule.
References
- 1. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 3468-01-7 | Buy Now [molport.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Smooth Muscle Relaxant: A Technical History of 3-Methylflavone-8-carboxylic Acid
For Immediate Release
This in-depth technical guide delves into the discovery and history of 3-methylflavone-8-carboxylic acid, a pivotal molecule in the development of smooth muscle relaxants. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the compound's synthesis, its crucial role as the active metabolite of flavoxate (B1672763), and its mechanism of action.
Introduction
This compound, a derivative of the flavone (B191248) backbone, is a key intermediate in the synthesis of the urinary antispasmodic drug, flavoxate. Its significance, however, extends beyond being a precursor, as it is the principal active metabolite of flavoxate, contributing significantly to its therapeutic effects. This guide traces the historical development of this compound, details its synthesis, and explores its pharmacological properties.
Discovery and Historical Development
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its existence and synthesis were established by the mid-20th century. A notable early mention appears in a 1960 publication by Paolo Da Re and his colleagues, which described the synthesis of basic derivatives of the acid, suggesting the parent compound was already known.
The development of this compound is intrinsically linked to the synthesis and launch of its ester, flavoxate. U.S. Patent 3,350,411, filed in 1964, details a process for preparing the acid, highlighting its importance as a chemical intermediate. The Italian pharmaceutical company Recordati, founded in 1926, was instrumental in this field, launching flavoxate (marketed as Genurin®/Urispas®) in 1973.[1] Flavoxate was the first drug synthesized and developed in Italy to receive FDA approval in the United States.[1][2]
Subsequent research focused on this compound's role as the primary and active metabolite of flavoxate. Studies have shown that flavoxate is rapidly hydrolyzed to this compound in the body.
Synthetic Protocols
Several methods for the synthesis of this compound have been developed. Two prominent routes are detailed below.
Synthesis from 8-Allyl-3-methylflavone (B8487774) (Based on U.S. Patent 3,350,411)
This method involves the oxidation of an allyl or propenyl side chain on the flavone core.
Experimental Protocol:
-
Suspension: 30 g of 8-allyl-3-methylflavone is suspended in a mixture of 165 ml of water and 110 ml of pyridine (B92270) in a 2 L container equipped with an agitator and thermometer, placed in a cold water circulation bath.[3]
-
Oxidation: Over a period of two hours, a mixture of 92 g of potassium permanganate (B83412) and 27.9 g of magnesium nitrate (B79036) hexahydrate is added in portions. The temperature is maintained between 15 and 18°C.[3]
-
Filtration and Acidification: The reaction mixture is filtered. The filtrate is then poured into a mixture of 200 ml of HCl and 200 ml of water under vigorous stirring.[3]
-
Isolation and Purification: The separated solid is filtered, washed to neutrality with water, and dried in a vacuum oven at 70°C. This yields 12-12.5 g of this compound with a melting point of 215-220°C and an acidimetric titer of 97.5%. Further crystallization from methanol (B129727) can yield a product with a melting point of 227-229°C.[3]
Experimental Workflow for Synthesis from 8-Allyl-3-methylflavone
Caption: Synthesis of this compound from 8-Allyl-3-methylflavone.
Synthesis from Methyl Salicylate (B1505791) (Based on Chinese Patent CN104031015A)
This multi-step synthesis starts from the readily available methyl salicylate.
Experimental Protocol:
-
Chlorination and Acylation: Methyl salicylate undergoes chlorination and then acylation to produce 3-propionyl-5-chloro methyl salicylate.[4]
-
Hydrogenolysis Dechlorination: The chlorinated intermediate is subjected to catalytic hydrogenolysis to remove the chlorine atom, yielding 3-propionyl salicylic (B10762653) acid methyl ester.[4]
-
Cyclization: The resulting ester undergoes cyclization to form methyl 3-methylflavone-8-carboxylate.[4]
-
Hydrolysis: The methyl ester is hydrolyzed to the final product. 100g of methyl 3-methylflavone-8-carboxylate is added to a solution of 60g of potassium hydroxide (B78521) in 600g of methanol. The mixture is refluxed for 10 hours. After cooling, hydrochloric acid is added to adjust the pH to 2. The mixture is cooled to 10°C, and the precipitate is filtered and washed with water to yield 85g of this compound.[4]
Experimental Workflow for Synthesis from Methyl Salicylate
Caption: Multi-step synthesis of this compound from Methyl Salicylate.
Quantitative Data
| Parameter | Synthesis from 8-Allyl-3-methylflavone | Synthesis from Methyl Salicylate (Hydrolysis Step) |
| Starting Material | 8-Allyl-3-methylflavone (30 g) | Methyl 3-methylflavone-8-carboxylate (100 g) |
| Key Reagents | KMnO₄, Mg(NO₃)₂·6H₂O, Pyridine, HCl | KOH, Methanol, HCl |
| Reaction Time | 2 hours (oxidation) | 10 hours (reflux) |
| Reaction Temperature | 15-18°C (oxidation) | Reflux |
| Yield | 12-12.5 g (crude) | 85 g |
| Purity/Melting Point | 215-220°C (crude), 227-229°C (recrystallized) | Not specified in abstract |
Pharmacological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as a smooth muscle relaxant. Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE).
Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE, this compound increases the intracellular levels of cAMP. In smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light chain kinase, the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction. This inhibition results in smooth muscle relaxation.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via PDE inhibition.
Conclusion
This compound holds a significant place in medicinal chemistry, evolving from a key synthetic intermediate to a recognized active metabolite. Its history is intertwined with the development of flavoxate, a widely used urinary antispasmodic. The understanding of its synthesis and its phosphodiesterase-inhibiting mechanism of action continues to be of interest to researchers in drug discovery and development, particularly in the area of smooth muscle relaxants. This guide provides a foundational technical overview to support further research and innovation in this field.
References
- 1. Recordati Polska > History of Recordati Group [recordati.pl]
- 2. Flavoxate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US3350411A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
Biological activity of 3-Methylflavone-8-carboxylic acid as a flavone derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-Methylflavone-8-carboxylic acid (MFCA), a significant flavone (B191248) derivative. As the principal metabolite of the urinary antispasmodic drug flavoxate (B1672763), MFCA has demonstrated notable pharmacological effects, primarily as a phosphodiesterase (PDE) inhibitor. This document details its synthesis, mechanism of action, and established physiological effects, with a focus on its impact on urinary bladder function. Furthermore, potential, yet currently underexplored, anti-inflammatory and antioxidant activities are discussed in the context of related flavone compounds. This guide consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex pathways and workflows, serving as a vital resource for researchers in pharmacology and drug development.
Introduction
This compound (MFCA) is a flavone derivative distinguished by a methyl group at the 3-position and a carboxylic acid moiety at the 8-position of the flavone backbone. Its primary significance in the medical and scientific community stems from its role as the main active metabolite of flavoxate hydrochloride, a medication used to treat urinary frequency and incontinence. While flavoxate itself shows some activity, its therapeutic effects are believed to be at least partially mediated by MFCA.
The core biological activity of MFCA identified to date is the inhibition of phosphodiesterase (PDE) enzymes. These enzymes are crucial in regulating the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE, MFCA elevates intracellular cAMP and cGMP concentrations, leading to a cascade of downstream cellular responses, most notably smooth muscle relaxation. This mechanism is thought to underlie its observed effects on the urinary bladder.
This guide aims to provide an in-depth technical resource on the biological activity of MFCA, presenting a compilation of current knowledge to facilitate further research and development in this area.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective route starts from methyl salicylate (B1505791), involving a multi-step process.
Synthetic Pathway
A representative synthetic route involves the following key transformations:
Caption: Synthetic pathway of this compound from methyl salicylate.
Experimental Protocol: Synthesis from Methyl Salicylate
This protocol is adapted from established synthetic methods and outlines a general procedure.
-
Chlorination: Methyl salicylate is chlorinated to introduce a chlorine atom at the 5-position of the aromatic ring.
-
Acylation: The resulting 5-chloro methyl salicylate undergoes a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce a propionyl group.
-
Hydrogenolysis: The chloro group is removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Cyclization: The intermediate is then cyclized to form the flavone ring structure. This is typically achieved under basic conditions.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, yielding this compound.
Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond in cAMP and cGMP, thereby terminating their signaling.
Signaling Pathway
The inhibition of PDE by MFCA leads to an increase in intracellular cAMP and cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), resulting in smooth muscle relaxation.
Caption: Signaling pathway of PDE inhibition by this compound.
Quantitative Data: PDE Inhibition
While MFCA is reported to be a competitive phosphodiesterase inhibitor and approximately five times more potent than theophylline, specific IC50 values against different PDE isoforms are not widely available in the public scientific literature. This represents a significant area for future investigation.
| Compound | Target | IC50 | Notes |
| This compound | Phosphodiesterase (PDE) | Data not available | Reported to be a competitive inhibitor. |
| Theophylline (Reference) | Phosphodiesterase (PDE) | Data not available | MFCA is reported to be ~5x more potent. |
Experimental Protocol: In Vitro Phosphodiesterase Activity Assay
A common method to determine PDE inhibitory activity is through a luminescent assay.
Caption: General workflow for an in vitro phosphodiesterase inhibition assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test compound (MFCA).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period to allow for the enzymatic reaction to occur.
-
Termination: Stop the reaction by adding a termination buffer, which typically contains a potent, non-selective PDE inhibitor like IBMX.
-
Detection: Add a detection solution that contains ATP and a protein kinase (PKA for cAMP, PKG for cGMP). The remaining cyclic nucleotide will activate the kinase, leading to the consumption of ATP.
-
Luminescence Measurement: Add a reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP. A lower luminescent signal indicates higher PDE activity (more cAMP/cGMP hydrolyzed, less ATP consumed by the kinase).
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of MFCA and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Biological Activities
Effects on the Urinary Bladder
In vivo studies in rats have demonstrated the significant effects of MFCA on urinary bladder function.[1] These effects are consistent with its PDE inhibitory activity, leading to smooth muscle relaxation in the bladder.
Quantitative Data: In Vivo Rat Cystometry
| Parameter | Effect of MFCA |
| Bladder Volume Capacity | Increased |
| Micturition Pressure | Decreased |
| Voiding Contractions | Inhibited |
Experimental Protocol: Rat Cystometric Recordings
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome. The catheter is exteriorized for connection to a pressure transducer and infusion pump.
-
Cystometry: After a recovery period, the bladder is slowly filled with saline at a constant rate.
-
Data Recording: Continuously record the intravesical pressure during filling and micturition.
-
Parameter Measurement: From the cystometrogram, determine the bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and the frequency and amplitude of bladder contractions.
-
Drug Administration: Administer MFCA (intravenously or orally) and repeat the cystometric measurements to assess its effects on the measured parameters.
Potential Anti-inflammatory Activity
While there is no direct evidence for the anti-inflammatory activity of this compound in the reviewed literature, other methylated flavone derivatives have shown promise in this area. For instance, 3'-methylflavone (B13976349) has been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Anti-inflammatory Activity of a Related Flavone
| Compound | Assay | Cell Line | IC50 / % Inhibition |
| This compound | NO Production | - | Data not available |
| 3'-Methylflavone | NO Production | RAW 264.7 | Significant inhibition at 20 µM |
| This compound | Cytokine Production (e.g., TNF-α, IL-6) | - | Data not available |
| 3'-Methylflavone | TNF-α, IL-6 Production | RAW 264.7 | Significant inhibition at 20 µM |
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the test compound (MFCA) for a short pre-incubation period.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
NO Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound and determine the IC50 value.
Potential Antioxidant Activity
The antioxidant potential of this compound has not been specifically reported. However, the flavone scaffold is known to be associated with antioxidant properties. Standard in vitro assays can be employed to evaluate this potential activity.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 |
| This compound | DPPH Radical Scavenging | Data not available |
| This compound | ABTS Radical Scavenging | Data not available |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a multi-well plate, mix the DPPH solution with various concentrations of the test compound (MFCA).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound is a pharmacologically active flavone derivative with a well-established role as a phosphodiesterase inhibitor. Its primary characterized biological effect is on the urinary bladder, where it increases capacity and reduces micturition pressure, supporting its therapeutic relevance in urinary disorders.
Despite its known PDE inhibitory activity, a significant gap in the current literature is the lack of specific IC50 values for MFCA against the various PDE isoforms. Determining these values would provide a more precise understanding of its mechanism of action and potential for selectivity.
Furthermore, the anti-inflammatory and antioxidant properties of MFCA remain unexplored. Given the known activities of other flavone derivatives, investigating these potential effects could uncover new therapeutic applications for this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methylflavone-8-carboxylic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylflavone-8-carboxylic acid (3M8CA), a key active metabolite of flavoxate (B1672763). The described reverse-phase HPLC (RP-HPLC) method is tailored for researchers, scientists, and professionals in the drug development industry, offering a reliable protocol for routine analysis, quality control, and pharmacokinetic studies. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, ensuring high resolution and sensitivity with UV detection. All experimental protocols and data are presented to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
This compound (3M8CA) is the principal active metabolite of flavoxate hydrochloride, a synthetic flavonoid derivative used as a smooth muscle relaxant, primarily for urinary tract disorders. Accurate and precise quantification of 3M8CA in various matrices is crucial for pharmacokinetic, bioavailability, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of flavonoids due to its high resolution, sensitivity, and speed.[1] This application note presents a detailed protocol for the development and validation of an HPLC method for 3M8CA analysis.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of flavonoids.[2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
A reverse-phase HPLC method with a simple mobile phase of acetonitrile (MeCN), water, and an acid modifier is suitable for the analysis of this compound.[3] For mass spectrometry (MS) compatible applications, formic acid is recommended as the modifier.[3]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[2] |
| Injection Volume | 10 µL |
| Detection | UV at 243 nm[4] |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Detailed Protocols
Protocol for Sample Preparation (e.g., from a reaction mixture)
-
Withdraw an aliquot of the sample (e.g., 100 µL).
-
Dilute the sample with methanol to a suitable concentration within the calibration range.
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol for HPLC System Setup and Operation
-
System Purge: Purge the HPLC system with the mobile phase components to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software including the standard solutions for the calibration curve and the prepared samples.
-
Initiate Run: Start the sequence. The system will automatically inject the samples and record the chromatograms.
Protocol for Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Results and Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.
Table 2: Summary of Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Visualizations
References
Synthesis and Characterization of Novel 3-Methylflavone-8-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives of 3-Methylflavone-8-carboxylic acid. This class of compounds holds significant promise in drug discovery, exhibiting a range of pharmacological activities. The following protocols and data are intended to serve as a detailed guide for researchers engaged in the synthesis and evaluation of these molecules.
Introduction
This compound is a flavonoid derivative that has garnered interest due to its biological activities, including its role as a phosphodiesterase (PDE) inhibitor. As the main metabolite of the spasmolytic drug flavoxate, it has been shown to contribute to the therapeutic effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The derivatization of the carboxylic acid moiety offers a versatile platform for modulating the compound's physicochemical properties and pharmacological profile, potentially leading to the development of novel therapeutic agents.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core can be achieved through several established methods, most notably the Claisen-Schmidt condensation followed by oxidative cyclization. Subsequent derivatization is typically performed at the carboxylic acid group.
Synthesis of this compound
A common route to the flavone (B191248) backbone involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone, which then undergoes cyclization. For this compound, a multi-step synthesis starting from methyl salicylate (B1505791) is often employed. This involves chlorination, acylation, hydrogenolysis, cyclization, and finally hydrolysis to yield the target acid.
Synthesis of this compound Esters
The carboxylic acid group at the 8-position is a prime site for derivatization to generate novel esters with potentially enhanced biological activity or improved pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride
This protocol describes the conversion of this compound to its acid chloride, a key intermediate for ester synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous benzene (B151609) or other inert solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in anhydrous benzene, add an excess of thionyl chloride (or phosphorus trichloride) dropwise at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound chloride.
-
The crude acid chloride can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of this compound Esters
This protocol outlines a general method for the synthesis of various esters from the acid chloride.
Materials:
-
This compound chloride
-
Desired alcohol (e.g., 2-(piperidin-1-yl)ethanol)
-
Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)
-
Organic base (e.g., triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the desired alcohol and triethylamine (B128534) in the anhydrous solvent in a round-bottom flask.
-
Slowly add a solution of this compound chloride in the same solvent to the stirred alcohol solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following tables summarize typical characterization data for this compound and a representative ester derivative.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Data |
| Molecular Formula | C₁₇H₁₂O₄ |
| Molecular Weight | 280.28 g/mol |
| Melting Point | 235-240 °C[1] |
| Appearance | White solid[2] |
| ¹H NMR (DMSO-d₆, δ ppm) | Predicted values: 13.0-14.0 (s, 1H, COOH), 7.9-8.2 (m, 2H, Ar-H), 7.4-7.7 (m, 5H, Ar-H), 2.1-2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted values: 175-180 (C=O, acid), 165-170 (C=O, ketone), 160-165 (C-O), 120-140 (Ar-C), 110-120 (Ar-C), 15-20 (CH₃) |
| Mass Spec. (EI) | Expected m/z fragments: 280 (M⁺), 262 (M-H₂O)⁺, 235 (M-COOH)⁺, 120, 105, 77 |
Table 2: Physicochemical and Spectroscopic Data for 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate Hydrochloride (Flavoxate Hydrochloride)
| Parameter | Data |
| Molecular Formula | C₂₄H₂₅NO₄·HCl |
| Molecular Weight | 427.92 g/mol |
| Melting Point | 232-234 °C |
| Appearance | White crystalline powder |
| ¹H NMR (CDCl₃, δ ppm) | Predicted values: 8.0-8.3 (m, 2H, Ar-H), 7.4-7.7 (m, 5H, Ar-H), 4.5-4.7 (t, 2H, OCH₂), 3.0-3.3 (t, 2H, NCH₂), 2.5-2.8 (m, 4H, piperidine), 2.2-2.4 (s, 3H, CH₃), 1.5-1.8 (m, 6H, piperidine) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted values: 175-180 (C=O, ester), 165-170 (C=O, ketone), 160-165 (C-O), 120-140 (Ar-C), 110-120 (Ar-C), 60-65 (OCH₂), 55-60 (NCH₂), 50-55 (piperidine CH₂), 20-30 (piperidine CH₂), 15-20 (CH₃) |
| Mass Spec. (ESI) | Expected m/z fragments: 392 (M+H)⁺ of free base, 128 (piperidinoethyl fragment) |
Note: NMR chemical shifts are predicted based on the general spectral data of flavones and carboxylic acid derivatives and may vary depending on the solvent and experimental conditions.
Biological Activity and Signaling Pathways
This compound derivatives have been primarily investigated for their smooth muscle relaxant properties. The primary mechanism of action for the parent acid is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).
cAMP/PDE Signaling Pathway
Inhibition of PDE by this compound leads to an accumulation of intracellular cAMP. In smooth muscle cells, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and muscle relaxation.
Other Potential Signaling Pathways
Flavonoids as a class are known to modulate various other signaling pathways that are crucial in cellular processes like inflammation, proliferation, and apoptosis. While direct evidence for this compound derivatives is still emerging, it is plausible that they may also interact with pathways such as:
-
NF-κB Signaling Pathway: Many flavonoids can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, is another common target for flavonoids.
-
PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and growth, and its modulation by flavonoids has been reported in various studies.
Experimental Workflow and Logic
The development and evaluation of novel this compound derivatives follow a logical progression from synthesis to biological testing.
Conclusion
The synthetic protocols and characterization data provided in these application notes offer a solid foundation for the exploration of novel this compound derivatives. The potential for these compounds to modulate key signaling pathways, particularly the cAMP/PDE pathway, makes them attractive candidates for further investigation in the development of new therapeutic agents for a variety of disorders, including those involving smooth muscle spasms. Future research should focus on expanding the library of derivatives and conducting comprehensive biological evaluations to elucidate their full therapeutic potential.
References
LC-MS/MS Method for the Simultaneous Determination of Flavoxate and its Major Metabolite, MFCA, in Human Plasma
Application Note and Protocol
Introduction
Flavoxate (B1672763) is a tertiary amine antimuscarinic agent with smooth muscle relaxant properties, primarily prescribed for the treatment of urinary frequency and incontinence. Following administration, flavoxate is rapidly metabolized to its principal active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA). The therapeutic and toxic effects of flavoxate are attributed to both the parent drug and this metabolite. Therefore, a sensitive and selective analytical method for the simultaneous quantification of both compounds in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of flavoxate and MFCA in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and offers high throughput, making it suitable for the analysis of a large number of samples.
Materials and Methods
Materials and Reagents
-
Flavoxate hydrochloride reference standard
-
3-methyl-flavone-8-carboxylic acid (MFCA) reference standard
-
Internal Standard (IS): Diphenhydramine HCl or a stable isotope-labeled internal standard such as flavoxate-d4 is recommended for optimal accuracy and precision.[1]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.[1]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of flavoxate, MFCA, and the internal standard by dissolving the accurately weighed reference standards in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the flavoxate and MFCA stock solutions in a mixture of 50:50 methanol:water to create calibration curve standards and quality control (QC) samples at various concentration levels.[1]
-
Internal Standard (IS) Working Solution: Dilute the internal standard stock solution in 50:50 methanol:water to achieve a final concentration of 100 ng/mL.[1]
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to each tube, except for the blank plasma.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
Vortex to ensure complete dissolution and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent[3][4][5] |
| Mobile Phase | A: 0.1% v/v Formic acid in waterB: Acetonitrile[3][4] |
| Gradient | Isocratic elution with 70% B[3][4] |
| Flow Rate | 0.40 mL/min[3][4][5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Flavoxate | 392.2 | 153.0[6] |
| MFCA | 281.1 | 237.1 |
| Diphenhydramine (IS) | 256.2 | 167.1 |
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument.
Data Presentation
The quantitative data for the LC-MS/MS method validation is summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Flavoxate | 2.00 – 2,000.31[3][4] | y = mx + c | > 0.99 |
| MFCA | 240.00 – 24,000.04[3][4] | y = mx + c | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Flavoxate | LQC | - | 100.21 - 108.25[3][4] | 0.81 - 6.67[3][4] | 96.09 - 103.33[3][4] | 2.01 - 9.14[3][4] |
| MQC | - | 100.21 - 108.25[3][4] | 0.81 - 6.67[3][4] | 96.09 - 103.33[3][4] | 2.01 - 9.14[3][4] | |
| HQC | - | 100.21 - 108.25[3][4] | 0.81 - 6.67[3][4] | 96.09 - 103.33[3][4] | 2.01 - 9.14[3][4] | |
| MFCA | LQC | - | 103.99 - 110.28[3][4] | 1.68 - 4.37[3][4] | 102.37 - 109.52[3][4] | 2.31 - 11.11[3][4] |
| MQC | - | 103.99 - 110.28[3][4] | 1.68 - 4.37[3][4] | 102.37 - 109.52[3][4] | 2.31 - 11.11[3][4] | |
| HQC | - | 103.99 - 110.28[3][4] | 1.68 - 4.37[3][4] | 102.37 - 109.52[3][4] | 2.31 - 11.11[3][4] |
Table 3: Stability
| Analyte | Stability Condition | Duration |
| Flavoxate & MFCA | Bench Top (Short Term) | 4 hours[3][4] |
| Autosampler (Post-preparative) | 24 hours[3][4] | |
| Freeze-Thaw Cycles | 7 cycles[3][4] | |
| Long-Term Freezer Storage | 89 days[3][4] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of flavoxate and MFCA.
Caption: Metabolic conversion of Flavoxate to its active metabolite, MFCA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
Application Note: Spectrofluorimetric Determination of 3-Methylflavone-8-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylflavone-8-carboxylic acid (3MF8CA) is the principal active metabolite of Flavoxate (B1672763) hydrochloride, a drug used to treat urinary tract spasms. The quantification of 3MF8CA in biological matrices, such as urine, is crucial for pharmacokinetic and metabolic studies. This application note describes a simple, sensitive, and selective spectrofluorimetric method for the determination of 3MF8CA. The method is based on the native fluorescence of the molecule in a methanolic solution.
Quantitative Data Summary
The spectrofluorimetric method for the determination of this compound has been validated, demonstrating its suitability for quantitative analysis. The key performance parameters are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 338 nm | [1][2] |
| Emission Wavelength (λem) | 390 nm | [1][2] |
| Solvent | Methanol (B129727) | [1][2] |
Further validation parameters such as Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are typically determined during method validation as per ICH guidelines.
Experimental Protocols
This section provides a detailed protocol for the spectrofluorimetric determination of this compound in human urine.
1. Materials and Reagents
-
This compound (analytical standard)
-
Methanol (HPLC or spectroscopy grade)
-
Deionized water
-
Human urine (drug-free, for preparation of spiked samples)
-
Volumetric flasks
-
Pipettes
-
Centrifuge
2. Instrument
-
A fluorescence spectrophotometer equipped with a xenon lamp source.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock standard solution with methanol to cover the desired concentration range for the calibration curve.
4. Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
For spiked samples, add known amounts of the 3MF8CA standard solution to drug-free urine.
-
To precipitate proteins and other potential interferences, mix one part of the urine sample with nine parts of methanol.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant for spectrofluorimetric analysis.
5. Spectrofluorimetric Measurement
-
Set the excitation wavelength of the spectrofluorimeter to 338 nm and the emission wavelength to 390 nm.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
Use a quartz cuvette for all measurements.
-
First, measure the fluorescence intensity of a methanol blank.
-
Measure the fluorescence intensity of the prepared standard solutions and the supernatant from the prepared urine samples.
-
Record the fluorescence intensity values.
6. Data Analysis
-
Construct a calibration curve by plotting the fluorescence intensity of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of this compound in the unknown urine samples.
Visualizations
Experimental Workflow for Spectrofluorimetric Analysis of 3MF8CA in Urine
Caption: Workflow for the spectrofluorimetric analysis of 3MF8CA in urine.
Mechanism of Action Context
While a detailed signaling pathway is not the focus of this analytical method, it is relevant for drug development professionals to note that this compound, the active metabolite of flavoxate, has been shown to exhibit phosphodiesterase (PDE) inhibiting activity. This inhibition of PDE leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which is believed to contribute to the smooth muscle relaxant properties of the parent drug.
Caption: Inhibition of PDE by 3MF8CA leading to smooth muscle relaxation.
References
Application Notes: Capillary Electrophoresis for the Analysis of 3-Methylflavone-8-carboxylic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylflavone-8-carboxylic acid (3MF8CA) is the principal active metabolite of flavoxate (B1672763), a drug used to treat urinary bladder spasms. Monitoring the urinary concentration of 3MF8CA is crucial for pharmacokinetic and pharmacodynamic studies, as well as in clinical settings to ensure therapeutic efficacy and patient compliance. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing rapid, high-resolution separations with minimal sample and reagent consumption.[1][2] This application note details a capillary zone electrophoresis (CZE) method for the quantitative determination of 3MF8CA in human urine.
Principle of the Method
Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. At a pH above its pKa, the carboxylic acid group of 3MF8CA will be deprotonated, rendering the molecule negatively charged. When a voltage is applied across a capillary filled with a background electrolyte (BGE), 3MF8CA will migrate towards the anode. The separation of 3MF8CA from endogenous urine components is achieved due to differences in their charge-to-size ratios. Detection is performed using a UV detector, as the flavone (B191248) structure of 3MF8CA exhibits strong ultraviolet absorbance.
Metabolic Pathway and Mechanism of Action
This compound is formed by the hydrolysis of its parent drug, flavoxate. One of the key pharmacological activities of 3MF8CA is the inhibition of phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, 3MF8CA increases the intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation in the urinary bladder.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Sodium tetraborate (B1243019)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d.)
Instrumentation
-
Capillary electrophoresis system equipped with a UV-Vis detector.
-
Data acquisition and analysis software.
-
pH meter.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.22 µm).
Preparation of Solutions
-
Background Electrolyte (BGE): 20 mM borate (B1201080) buffer (pH 9.2). Prepared by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water. The pH is adjusted with 1 M NaOH or 1 M HCl. The BGE should be filtered through a 0.22 µm filter before use.
-
Capillary Conditioning Solutions: 1 M NaOH, 0.1 M NaOH, and deionized water.
-
Standard Stock Solution of 3MF8CA: 1 mg/mL in methanol.
-
Working Standard Solutions: Prepared by diluting the stock solution with the BGE to obtain concentrations ranging from 1 to 100 µg/mL.
Capillary Conditioning
Before the first use, a new capillary is conditioned by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min). Between runs, the capillary is flushed with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
Sample Preparation
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine sample at 4000 rpm for 15 minutes.
-
Dilute the supernatant 1:5 (v/v) with the BGE.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into a CE vial.
Capillary Electrophoresis Conditions
| Parameter | Value |
| Capillary | Fused-silica, 50 cm total length (40 cm to detector) |
| Background Electrolyte | 20 mM Borate Buffer, pH 9.2 |
| Applied Voltage | 20 kV (positive polarity at the inlet) |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation
The developed CE method was validated for linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of working standard solutions of 3MF8CA. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 12345x + 678 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Spiked urine samples at three different concentrations were analyzed.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 5 | 2.1 | 3.5 |
| 25 | 1.8 | 2.9 |
| 75 | 1.5 | 2.4 |
Accuracy and Recovery
Accuracy was assessed by determining the recovery of 3MF8CA from spiked urine samples at three concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=6) | Recovery (%) |
| 5 | 4.9 ± 0.2 | 98.0 |
| 25 | 25.4 ± 0.5 | 101.6 |
| 75 | 74.1 ± 1.3 | 98.8 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Conclusion
The developed capillary electrophoresis method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound in human urine. The method demonstrates good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The minimal sample preparation and low solvent consumption make this method an environmentally friendly and cost-effective alternative to traditional chromatographic techniques.
References
Application Notes and Protocols: 3-Methylflavone-8-carboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methylflavone-8-carboxylic acid (MFCA) as a key intermediate in the synthesis of pharmacologically active compounds. This document includes detailed synthetic protocols, quantitative data on reaction yields and biological activities, analytical methodologies for characterization, and insights into the mechanism of action of MFCA derivatives.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably as the primary precursor for the synthesis of Flavoxate (B1672763), a smooth muscle relaxant used in the treatment of urinary incontinence and bladder spasms[1][2]. MFCA itself is the principal metabolite of Flavoxate and exhibits intrinsic pharmacological activity, primarily through the inhibition of phosphodiesterase (PDE) enzymes[3]. This inhibitory action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in the relaxation of smooth muscles. The versatility of the carboxylic acid group allows for the synthesis of a wide array of ester derivatives, leading to compounds with a range of therapeutic properties, including spasmolytic, local anesthetic, and anti-inflammatory effects.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through several routes. Below are detailed protocols for the synthesis of MFCA and its subsequent conversion to Flavoxate hydrochloride.
Synthesis of this compound (MFCA)
One common route to MFCA involves the cyclization of a substituted salicylic (B10762653) acid derivative. A multi-step synthesis starting from methyl salicylate (B1505791) (wintergreen oil) is often employed in industrial production, offering high purity and good overall yield[4].
Protocol: Synthesis of MFCA via Cyclization and Hydrolysis
This protocol is based on a five-step synthesis from methyl salicylate[1][4].
Step 1: Chlorination of Methyl Salicylate
-
This initial step activates the aromatic ring for subsequent functionalization.
Step 2: Acylation
-
Introduction of a propionyl group at the 3-position of the salicylic acid derivative.
Step 3: Hydrogenolysis (Dechlorination)
-
Removal of the chlorine atom to yield 3-propionyl salicylic acid methyl ester.
Step 4: Cyclization
-
In a reaction vessel, combine 3-propionyl salicylic acid methyl ester, benzoyl chloride, and sodium benzoate.
-
Heat the mixture to 175-180°C and maintain for 4 hours.
-
Cool the reaction mixture and pour it into a 15% sodium carbonate solution.
-
Stir for 1 hour, then filter to collect the crude 3-methylflavone-8-carboxylate methyl ester.
Step 5: Hydrolysis
-
In a 1L reaction flask, dissolve 60g of potassium hydroxide (B78521) in 600g of methanol (B129727) with stirring at room temperature.
-
Add 100g of 3-methylflavone-8-carboxylate methyl ester to the solution.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling, adjust the pH to 2 with hydrochloric acid.
-
Cool the solution to 10°C and collect the precipitated this compound by filtration.
-
Wash the solid with water and dry to obtain the final product.
Expected Yield: Approximately 89.3% for the hydrolysis step.
Synthesis of 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate Hydrochloride (Flavoxate HCl)
The synthesis of Flavoxate involves the esterification of MFCA with 2-(piperidin-1-yl)ethanol, followed by conversion to the hydrochloride salt. A common method is to first convert MFCA to its more reactive acid chloride.
Protocol: Two-Step Synthesis of Flavoxate HCl
Step 1: Synthesis of this compound Chloride
-
Suspend this compound in an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude this compound chloride. This product is typically used in the next step without further purification.
Step 2: Esterification and Salt Formation
-
In a suitable reaction vessel, dissolve 2-(piperidin-1-yl)ethanol in an inert solvent such as anhydrous benzene (B151609) or toluene.
-
Slowly add a solution of this compound chloride in the same solvent to the alcohol solution at room temperature with stirring.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture. The product, Flavoxate hydrochloride, may precipitate directly from the solution.
-
If the free base is obtained, dissolve it in a suitable solvent like isopropanol (B130326) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry. Recrystallization from ethanol (B145695) or isopropanol can be performed for further purification.
Expected Yield: High yields are generally reported for this esterification reaction.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and pharmacological activity of this compound and its derivatives.
Table 1: Synthesis and Physicochemical Properties
| Compound | Synthetic Step | Starting Material | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | Hydrolysis | 3-Methylflavone-8-carboxylate methyl ester | KOH, Methanol, Reflux | 89.3 | 235-240 | [5][6] |
| Flavoxate Hydrochloride | Esterification | This compound chloride | 2-(piperidin-1-yl)ethanol, Toluene, Reflux | Not specified | 232-234 | [7] |
Table 2: Pharmacological Activity Data
| Compound | Biological Target | Assay | IC50 / ED50 | Reference |
| Flavoxate | Phosphodiesterase (PDE) | Inhibition of cAMP PDE from guinea pig ureter and bladder | ~3-5 times more potent than aminophylline | [8] |
| Flavoxate | Smooth Muscle | Relaxation of K+-induced contraction in human urinary bladder | IC50 = 2 µM | [8] |
| Luteolin (a related flavonoid) | PDE1-5 | Inhibition of PDE isozymes | IC50 range: 10-20 µM | [9] |
| Quercetin (a related flavonoid) | PDE3 and PDE4 | Inhibition of PDE isozymes | IC50 < 10 µM | [9] |
Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism through which this compound derivatives exert their smooth muscle relaxant effects is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, the intracellular concentrations of cAMP and cGMP increase, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately results in the relaxation of smooth muscle cells.
Caption: Signaling pathway of smooth muscle relaxation by PDE inhibition.
Experimental Workflows and Analytical Protocols
General Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and evaluation.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Flavoxate HCl
-
Column: Eclipse C18 (150 mm × 4.6 mm, 5 µm particle size)[10].
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (75:25 v/v)[10].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 293 nm.
-
Linear Range: 1 - 250 µg/mL[10].
-
Limit of Detection (LOD): 0.23 µg/mL[10].
-
Limit of Quantification (LOQ): 0.69 µg/mL[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
13C NMR of this compound: Carboxyl carbon signal expected in the range of 165-185 ppm[12]. The aromatic and flavone (B191248) core carbons will appear in the downfield region.
-
1H NMR of this compound: The acidic proton of the carboxyl group typically appears as a broad singlet downfield, around 10-13 ppm[13]. The methyl group will be a singlet in the upfield region, and the aromatic protons will be in the range of 7-8.5 ppm.
-
13C NMR of Flavoxate Hydrochloride: The ester carbonyl carbon is expected around 165-175 ppm. Signals corresponding to the piperidine (B6355638) ring will appear in the upfield region[1][14].
-
1H NMR of Flavoxate Hydrochloride: The protons of the ethyl bridge and the piperidine ring will be visible in the aliphatic region of the spectrum, while the aromatic and flavone protons will be in the downfield region.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its use in the preparation of Flavoxate and other derivatives with significant smooth muscle relaxant properties highlights its importance in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this area. Further exploration of the structure-activity relationships of novel MFCA esters could lead to the development of new therapeutic agents with improved efficacy and selectivity.
References
- 1. Flavoxate hydrochloride(3717-88-2) 13C NMR spectrum [chemicalbook.com]
- 2. Preparation method for synthesizing flavoxate hydrochloride intermediate (this compound) - Eureka | Patsnap [eureka.patsnap.com]
- 3. Investigation of the spasmolytic activity of the flavonoid fraction of Achillea millefolium s.l. on isolated guinea-pig ilea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 5. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound for synthesis | 3468-01-7 [sigmaaldrich.com]
- 7. US3350411A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. Pharmacological studies on the mode of action of flavoxate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. Flavoxate Hydrochloride | C24H26ClNO4 | CID 441345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Methylflavone-8-carboxylic Acid in Blood and Plasma
These application notes provide detailed methodologies for the quantitative analysis of 3-Methylflavone-8-carboxylic acid (MFCA), the main active metabolite of Flavoxate (B1672763), in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is the primary active metabolite of Flavoxate, a drug used to treat urinary tract spasms.[1][2] Accurate quantification of MFCA in blood and plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the current standard for its high sensitivity and selectivity, as well as a High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4][5]
Analytical Methods
A highly sensitive and reproducible LC-MS/MS method has been developed for the simultaneous determination of Flavoxate and MFCA in human plasma.[3][4] Additionally, several HPLC methods have been established for the quantification of MFCA.[5]
1. LC-MS/MS Method for Quantification in Human Plasma
This method offers a simple, rapid, and sensitive approach for the simultaneous quantification of Flavoxate and its metabolite, MFCA.[3]
Experimental Protocol
Sample Preparation: A protein precipitation method is employed for sample cleanup.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS), Diphenhydramine HCl.
-
Add 500 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) with a UHPLC Guard Poroshell 120 EC-C18 guard column (5 x 2.1 mm, 2.7 µm).[3][4]
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v).[3][4]
-
MS System: AB Sciex API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flavoxate: m/z 390.2 → 112.1
-
MFCA: m/z 295.1 → 251.1
-
Diphenhydramine (IS): m/z 256.2 → 167.1
-
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Flavoxate | This compound (MFCA) |
| Linearity Range | 2.00 - 2,000.31 ng/mL[3] | 240.00 - 24,000.04 ng/mL[3] |
| Within-Run Precision (%CV) | 0.81 - 6.67%[3] | 1.68 - 4.37%[3] |
| Within-Run Accuracy (%) | 100.21 - 108.25%[3] | 103.99 - 110.28%[3] |
| Between-Run Precision (%CV) | 2.01 - 9.14%[3] | 2.31 - 11.11%[3] |
| Between-Run Accuracy (%) | 96.09 - 103.33%[3] | 102.37 - 109.52%[3] |
| Stability (Bench Top) | Stable for 4 hours[3] | Stable for 4 hours[3] |
| Stability (Autosampler) | Stable for 24 hours[3] | Stable for 24 hours[3] |
| Stability (Freeze-Thaw) | Stable for 7 cycles[3] | Stable for 7 cycles[3] |
| Stability (Long-Term) | Stable for 89 days in freezer[3] | Stable for 89 days in freezer[3] |
2. HPLC Method for Quantification in Plasma
An improved HPLC method has been developed for determining the concentration of MFCA in plasma.[5]
Experimental Protocol
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ether and dichloromethane).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detection at a specified wavelength.
Data Presentation: HPLC Method Validation Summary
| Parameter | This compound (MFCA) |
| Linearity Range | 0.1 - 24 µg/mL[5] |
| Intra-day Precision (CV%) | 0.06 - 5.70%[5] |
| Inter-day Precision (CV%) | 0.24 - 7.18%[5] |
| Intra-day Accuracy (SEM%) | -2.52 - 4.86%[5] |
| Inter-day Accuracy (SEM%) | -0.004 - 8.68%[5] |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of MFCA in plasma.
Conceptual Relationship of Flavoxate and its Metabolite MFCA
Caption: Metabolic conversion of Flavoxate to MFCA.
References
- 1. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of flavoxate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylflavone-8-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylflavone-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic pathways start from readily available materials such as methyl salicylate (B1505791) or phenol. A widely recognized and patented method involves a five-step synthesis from methyl salicylate, which includes chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis.[1] Alternative classical methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction to construct the flavone (B191248) core.[2][3][4][5]
Q2: Why is the order of dehalogenation and cyclization important in the synthesis starting from halogenated salicylates?
A2: Performing dehalogenation before the cyclization step is a key strategy to improve the purity and yield of the final product.[1] This approach, as outlined in patent CN104031015A, reduces the formation of halogenated impurities that can be difficult to separate in later stages.[1]
Q3: What are the main challenges associated with the Friedel-Crafts acylation step in this synthesis?
A3: The Friedel-Crafts acylation, while effective, can present several challenges. These include the potential for polysubstitution, the formation of isomeric byproducts which can complicate purification, and the use of strong Lewis acids (e.g., AlCl₃) that are sensitive to moisture.[6] Deactivated aromatic compounds may also exhibit low reactivity under standard conditions.[6]
Q4: Are there greener or more efficient alternatives to traditional heating methods for the synthesis of flavones?
A4: Yes, microwave-assisted synthesis has been shown to be a more efficient method for the synthesis of flavones. It can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.[3]
Q5: What is the key intermediate in the synthesis of this compound from methyl salicylate?
A5: A key intermediate in the multi-step synthesis from methyl salicylate is methyl 3-propionylsalicylate.[1] The purity of this intermediate is crucial for the success of the subsequent cyclization and hydrolysis steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts Acylation | 1. Deactivated starting material. 2. Moisture in the reaction. 3. Suboptimal reaction temperature. 4. Isomer formation. | 1. Use a more activated substrate if possible. 2. Ensure all glassware is dry and use anhydrous solvents and reagents. 3. Optimize the reaction temperature; some reactions require cooling while others need heating. 4. Purify the product using column chromatography to separate isomers. |
| Incomplete Cyclization to Flavone | 1. Insufficient reaction time or temperature. 2. The intermediate 1,3-diketone is not forming correctly in the Baker-Venkataraman rearrangement. 3. Formation of aurone (B1235358) byproducts. | 1. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 2. Ensure a strong enough base is used to facilitate the rearrangement and that the solvent is anhydrous.[2] 3. The choice of oxidizing agent and reaction conditions in the final cyclization step can influence the product distribution. Iodine in DMSO is a common method for this conversion. |
| Difficulties in the Final Hydrolysis Step | 1. Incomplete hydrolysis of the methyl ester. 2. Degradation of the product under harsh basic conditions. | 1. Increase the reaction time or the concentration of the base (e.g., potassium hydroxide).[1] 2. Monitor the reaction progress and avoid excessively high temperatures or prolonged reaction times. |
| Presence of Halogenated Impurities in Final Product | The dehalogenation step was incomplete or performed after cyclization. | Ensure the catalytic hydrogenolysis for dehalogenation proceeds to completion before attempting the cyclization step. Use a fresh palladium on carbon catalyst and ensure adequate hydrogen pressure.[1] |
| Low Overall Yield | Cumulative losses at each of the five steps. | Optimize each step individually for yield and purity before proceeding to the next. Ensure complete conversion at each stage by monitoring with techniques like TLC or HPLC. |
Quantitative Data Summary
The following table summarizes quantitative data for a patented five-step synthesis of this compound.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Chlorination | Methyl salicylate | 5-Chloro-methyl salicylate | High | [1] |
| Acylation | 5-Chloro-methyl salicylate | 3-Propionyl-5-chloro-methyl salicylate | Good | [1] |
| Hydrogenolysis | 3-Propionyl-5-chloro-methyl salicylate | Methyl 3-propionylsalicylate | High | [1] |
| Cyclization | Methyl 3-propionylsalicylate | Methyl 3-methylflavone-8-carboxylate | Good | [1] |
| Hydrolysis | Methyl 3-methylflavone-8-carboxylate | This compound | 89.3% | [1] |
| Overall | Methyl salicylate | This compound | >60% | [1] |
Experimental Protocols
Five-Step Synthesis from Methyl Salicylate[1]
Step 1: Chlorination of Methyl Salicylate
-
In a suitable reaction vessel, dissolve methyl salicylate in an appropriate organic solvent.
-
Introduce a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) at a controlled rate while maintaining a specific temperature range.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and wash the organic layer to remove any remaining acid.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain 5-chloro-methyl salicylate.
Step 2: Friedel-Crafts Acylation
-
At room temperature, combine 5-chloro-methyl salicylate and propionyl chloride in an organic solvent.
-
Cool the mixture to 10-15°C and add a Lewis acid (e.g., aluminum chloride) portion-wise.
-
Warm the reaction to 40-50°C and stir for 8 hours.
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer to neutrality, remove the solvent, and recrystallize the product to obtain 3-propionyl-5-chloro-methyl salicylate.
Step 3: Catalytic Hydrogenolysis (Dechlorination)
-
In a pressure reactor, combine 3-propionyl-5-chloro-methyl salicylate, a palladium on carbon catalyst (5% Pd/C), and a suitable solvent like isopropanol.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture and maintain the pressure for several hours until the reaction is complete.
-
Cool the reactor, filter off the catalyst, and concentrate the filtrate to obtain methyl 3-propionylsalicylate.
Step 4: Cyclization
-
In a reactor, combine methyl 3-propionylsalicylate and benzoyl chloride.
-
Heat the mixture to 80-90°C and add sodium benzoate.
-
Increase the temperature to 100-110°C and react for 4 hours.
-
Work up the reaction by adding an aqueous solution of sodium carbonate, followed by filtration and washing with hot water to yield methyl 3-methylflavone-8-carboxylate.
Step 5: Hydrolysis
-
In a reaction flask, dissolve potassium hydroxide (B78521) in methanol (B129727) at room temperature.
-
Add methyl 3-methylflavone-8-carboxylate to the solution.
-
Heat the mixture to reflux and maintain for 10 hours.
-
Cool the reaction and acidify with hydrochloric acid to a pH of 2.
-
Cool the mixture to 10°C, filter the precipitate, and wash with water to obtain this compound. The reported yield for this step is 89.3%.[1]
Visualizations
Caption: Five-step synthesis workflow for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: HPLC Analysis of 3-Methylflavone-8-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Methylflavone-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H12O4 | [1] |
| Molar Mass | 280.27 g/mol | [1] |
| Melting Point | 234-236°C | [2][3] |
| Boiling Point | 485.1 ± 45.0 °C (Predicted) | [3] |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [1][2][3] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [3] |
| Appearance | White Crystalline Solid | [2] |
Q2: What is a typical starting HPLC method for the analysis of this compound?
A2: A common starting point for the analysis of this compound is a reverse-phase HPLC method. A C18 column is often used with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like formic acid or phosphoric acid to control the ionization of the carboxylic acid group and improve peak shape.[4] For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[4]
Q3: What detection wavelength is recommended for this compound?
A3: A UV detector is commonly used for the analysis of this compound. A detection wavelength of 220 nm has been successfully used in published methods.[5] However, it is always recommended to determine the absorption maximum of your compound in your mobile phase for optimal sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q4: I am observing significant peak tailing for this compound. What are the possible causes and how can I resolve this?
A4: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes and solutions are outlined below.
-
Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to tailing.[6][7]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ~2.5-3) with an acid modifier (formic acid, trifluoroacetic acid, or phosphoric acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.[7]
-
Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize the number of free silanol groups.
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can also help to mask the residual silanol groups.[7]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.
-
The following flowchart illustrates a systematic approach to troubleshooting peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Q5: My peaks are broad. What could be the cause?
A5: Broad peaks can be caused by several factors:
-
Column Degradation: The column may be nearing the end of its life, or the packing material may be damaged.
-
Extra-column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening.
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to broader peaks.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your analyte.
Solutions:
-
Try a new column of the same type to see if performance improves.
-
Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Optimize the flow rate; a lower flow rate often leads to sharper peaks.
-
Re-evaluate the mobile phase composition, including the organic-to-aqueous ratio and the type and concentration of the modifier.
Retention Time Variability
Q6: The retention time of my analyte is shifting between injections. What should I check?
A6: Retention time variability can be caused by a number of issues:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Leaking System: Leaks in the pump, injector, or fittings will cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.
-
Temperature Fluctuations: Changes in the column temperature can affect retention time.
-
Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, can cause retention time drift.
Solutions:
-
Ensure the mobile phase is prepared accurately and consistently.
-
Perform a leak test on your HPLC system.
-
Use a column oven to maintain a constant temperature.
-
Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
The following diagram illustrates the logical relationship between potential causes and retention time variability:
Caption: Causes of retention time variability.
Experimental Protocol
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required for your specific application.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid if MS compatibility is not required)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Prepare working standards by diluting the stock solution to the desired concentrations with the initial mobile phase.
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas the mobile phases before use.
4. Chromatographic Conditions
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A suggested starting gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
5. Suggested Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
6. System Suitability
-
Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that the retention time, peak area, and peak shape are reproducible.
7. Analysis
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to this compound and perform quantification as required.
This experimental workflow is visualized in the following diagram:
Caption: General experimental workflow for HPLC analysis.
References
- 1. 3-methyl flavone-8-carboxylic acid [chembk.com]
- 2. This compound CAS 3468-01-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3468-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Strategies for optimizing the reaction yield of 3-Methylflavone-8-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylflavone-8-carboxylic acid. Our aim is to help you optimize reaction yields and overcome common experimental challenges.
Synthesis Overview: A Five-Step Approach from Methyl Salicylate (B1505791)
A common and effective route for the synthesis of this compound begins with methyl salicylate and proceeds through five key steps: chlorination, acylation (via a Fries rearrangement), hydrogenolysis, cyclization, and final hydrolysis. This pathway is favored for its use of readily available starting materials and a strategic approach that minimizes impurity formation by positioning the dehalogenation step before the final cyclization.[1]
Caption: Five-step synthesis of this compound from methyl salicylate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, organized by each reaction step.
Step 1: Chlorination of Methyl Salicylate
Q1: My chlorination of methyl salicylate is giving low yields or multiple chlorinated products. How can I improve this?
A1: Achieving high regioselectivity for the 5-position is key.
-
Control of Reaction Conditions: Ensure the reaction is run at a low temperature (0-15°C) to minimize the formation of di- and other positional isomers.
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like dichloromethane (B109758) is a common and effective reagent. The slow, dropwise addition of the chlorinating agent to the methyl salicylate solution is crucial.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent over-chlorination.
Step 2: Acylation (Fries Rearrangement)
Q2: The Fries rearrangement of my methyl 5-chlorosalicylate with propionyl chloride is resulting in a poor yield of the desired ortho-acylated product (methyl 5-chloro-3-propionylsalicylate) and a significant amount of the para-isomer.
A2: The regioselectivity of the Fries rearrangement is highly dependent on temperature and the solvent used.[2]
-
Temperature Control: Higher temperatures (above 160°C) generally favor the formation of the ortho product, which is the desired isomer in this synthesis.[3] Lower temperatures tend to favor the thermodynamically more stable para product.[2][3]
-
Solvent Choice: Non-polar solvents favor the ortho product, while polar solvents tend to increase the yield of the para product.[2][3][4]
-
Lewis Acid: Ensure you are using a sufficient stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃). The catalyst should be added portion-wise at a low temperature before heating to control the initial exothermic reaction.
Caption: Factors influencing regioselectivity in the Fries rearrangement.
Q3: My Fries rearrangement is not proceeding to completion, or the yield is very low.
A3: Low yields can be due to several factors.
-
Reagent Quality: Ensure your Lewis acid (e.g., AlCl₃) is anhydrous and of high purity. Moisture will deactivate the catalyst.
-
Reaction Time and Temperature: While high temperatures favor the ortho product, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.[2] Monitor the reaction by TLC to find the optimal balance.
-
Steric Hindrance: If your starting material is heavily substituted, this can sterically hinder the reaction and lower the yield.[2]
Step 3: Catalytic Hydrogenolysis
Q4: The hydrogenolysis to remove the chloro group is slow or incomplete.
A4: Incomplete hydrogenolysis can be a common issue.
-
Catalyst Activity: The activity of your palladium on carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if there are sulfur- or nitrogen-containing impurities in your substrate or solvent.
-
Hydrogen Pressure: While some hydrogenations can be done at atmospheric pressure, using a slightly elevated hydrogen pressure (e.g., in a Parr shaker) can significantly increase the reaction rate.
-
Solvent and Base: The reaction is typically carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326). The addition of a base, such as sodium acetate (B1210297), is often necessary to neutralize the HCl that is formed during the reaction, which can otherwise inhibit the catalyst.[5]
-
Temperature: Gently heating the reaction (e.g., to 70°C) can also improve the reaction rate.[5]
Q5: Are there alternative methods for dehalogenation?
A5: Yes, other hydrogen donors can be used in transfer hydrogenolysis. For example, ammonium (B1175870) formate (B1220265) with Pd/C in a suitable solvent can be an effective and milder alternative to using hydrogen gas.[6][7]
Step 4: Cyclization to form the Flavone Ring
Q6: My cyclization of methyl 3-propionylsalicylate is giving a low yield of the desired methyl 3-methylflavone-8-carboxylate.
A6: The efficiency of this intramolecular cyclization can be sensitive to the reaction conditions.
-
Reaction Conditions: This step is often a base-catalyzed intramolecular condensation. The choice of base and solvent is important. A common method involves heating the intermediate with sodium benzoate (B1203000) and benzoyl chloride.[8]
-
Side Reactions: Undesired side reactions can compete with the cyclization. Ensure anhydrous conditions, as water can lead to hydrolysis of the ester or other intermediates.
-
Alternative: Baker-Venkataraman Approach: An alternative strategy involves first converting the phenol (B47542) to an ester (e.g., with benzoyl chloride), followed by a base-catalyzed Baker-Venkataraman rearrangement to form a 1,3-diketone, which then undergoes an acid-catalyzed cyclization to the flavone.[9] This multi-step approach within the cyclization phase can sometimes offer better overall yields.
Step 5: Hydrolysis of the Ester
Q7: The final hydrolysis of the methyl ester is not going to completion, or I am seeing side products.
A7: Hydrolysis is generally a robust reaction, but optimization is still possible.
-
Base and Solvent: A common and effective method is to use potassium hydroxide (B78521) in methanol (B129727) or ethanol.[1] Ensure a sufficient molar excess of the base is used to drive the reaction to completion.
-
Reaction Time and Temperature: Refluxing for several hours (e.g., 10 hours) is typically required for complete hydrolysis.[1] Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: After the hydrolysis is complete, the reaction mixture should be cooled and then carefully acidified (e.g., with HCl) to a pH of about 2-3 to precipitate the carboxylic acid product.[1][10] Adding the acid slowly while cooling is important to control the exotherm and obtain a crystalline product.
Q8: How can I purify the final this compound?
A8: The crude product obtained after filtration can be purified by recrystallization.
-
Solvent Selection: Methanol is a commonly used solvent for the recrystallization of this compound.[10] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors. Note that yields can vary significantly based on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Reported Yield (%) | Reference |
| Acylation | Methyl 5-chlorosalicylate | Methyl 5-chloro-3-propionylsalicylate | Propionyl chloride, benzoyl chloride, sodium benzoate, 180-190°C, 8 hours | 89.5 | EP0107804A1 |
| Hydrogenolysis | Methyl 6-chloro-3-methylflavone-8-carboxylate | Methyl 3-methylflavone-8-carboxylate | H₂, 5% Pd/C, sodium acetate, isopropanol, 70°C, 5 kg/cm ² pressure, 6 hours | 82.1 | [5] |
| Hydrolysis | Methyl 3-methylflavone-8-carboxylate | This compound | KOH, methanol, reflux, 10 hours | 89.3 | [1] |
| Hydrolysis | Methyl 3-methylflavone-8-carboxylate | This compound | 40% NaOH, methanol, 75-80°C, 1.5 hours | 79-88 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methylflavone-8-carboxylate via Hydrogenolysis[5]
-
Reaction Setup: In a pressure reactor, combine methyl 6-chloro-3-methylflavone-8-carboxylate (1.5 g, 4.57 mmol), sodium acetate (1.8 g, 14.2 mmol), and 5% palladium on carbon (0.075 g).
-
Solvent Addition: Add 150 ml of isopropanol to the reactor.
-
Hydrogenation: Seal the reactor, replace the atmosphere with hydrogen gas, and pressurize to 5.0 kg/cm ². Heat the mixture to 70°C and maintain with stirring for 6 hours.
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Filter the hot reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from alcohol to yield white, needle-like crystals of methyl 3-methylflavone-8-carboxylate.
Protocol 2: Hydrolysis of Methyl 3-methylflavone-8-carboxylate[1]
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (60 g) in methanol (600 g) with stirring at room temperature.
-
Addition of Ester: Add methyl 3-methylflavone-8-carboxylate (100 g) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 10 hours.
-
Work-up: Cool the reaction mixture. Slowly add hydrochloric acid until the pH of the solution reaches 2.
-
Isolation: Cool the mixture to 10°C to facilitate precipitation. Collect the solid product by suction filtration.
-
Purification: Wash the filtered solid with water and then dry to obtain this compound. Further purification can be achieved by recrystallization from methanol.[10]
Visualized Workflows and Relationships
Caption: A general troubleshooting workflow for optimizing reaction yield.
References
- 1. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111153881A - Preparation method for synthesizing intermediate this compound of flavoxate hydrochloride - Google Patents [patents.google.com]
- 9. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 10. KR870000275B1 - Process for preparing this compound esters - Google Patents [patents.google.com]
Technical Support Center: 3-Methylflavone-8-carboxylic acid (MFCA) Stability and Degradation Profile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-Methylflavone-8-carboxylic acid (MFCA). The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound (MFCA) in aqueous solutions?
A1: Direct, comprehensive stability studies on MFCA are not extensively published. However, information can be inferred from its formation as the primary metabolite of Flavoxate. Flavoxate, an ester, hydrolyzes to MFCA. This hydrolysis is pH-dependent; Flavoxate is stable at pH 5.0, while in a phosphate (B84403) buffer at pH 7.4, its half-life of hydrolysis to MFCA is 60 minutes.[1] This suggests that the ester linkage in Flavoxate is susceptible to hydrolysis under neutral to basic conditions, while the resulting carboxylic acid in MFCA is expected to be stable against further hydrolysis at this position. The stability of MFCA itself will be governed by the flavone (B191248) ring system and the carboxylic acid moiety.
Q2: How does pH affect the stability of MFCA?
A2: While specific data for MFCA is limited, flavonoids, in general, exhibit pH-dependent stability. Flavonoids are often more stable in acidic conditions and show increased degradation in neutral to alkaline media.[2] For MFCA, the carboxylic acid group will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The flavone ring system can be susceptible to opening under strongly basic conditions. It is recommended to perform forced degradation studies across a range of pH values (e.g., pH 2, 7, and 10) to determine the specific stability profile of MFCA.
Q3: Is MFCA susceptible to degradation by light?
A3: Flavonoids can be susceptible to photodegradation. It is advisable to protect solutions of MFCA from light, especially during long-term storage and experimentation. A photostability study should be conducted by exposing a solution of MFCA to a controlled light source (e.g., in a photostability chamber) and analyzing for degradation over time.
Q4: What are the expected degradation products of MFCA?
A4: Based on the general degradation pathways of flavonoids, potential degradation of MFCA under stress conditions (e.g., strong acid/base, oxidation, photolysis) could involve the opening of the heterocyclic C ring, cleavage of the ether linkage, and decarboxylation. The specific degradation products will depend on the stressor applied. Identification of these products would typically require techniques like LC-MS/MS.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of MFCA peak area in HPLC analysis of a sample in neutral buffer. | pH-dependent degradation. | Prepare fresh solutions before use. If storage is necessary, store at a lower pH (e.g., pH 5) and at reduced temperatures (2-8°C).[1] |
| Appearance of unknown peaks in the chromatogram after sample preparation. | Degradation due to light exposure or heat. | Prepare samples under amber light or in amber vials. Avoid excessive heating during sample preparation. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure precise control of pH, temperature, and light exposure across all experiments. Use a validated, stability-indicating analytical method. |
| Precipitation of MFCA from solution. | Poor solubility at a specific pH. | Determine the pKa of MFCA to understand its ionization and solubility profile at different pH values. Adjust the solvent system or pH if necessary. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies on MFCA to establish its intrinsic stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of MFCA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl to achieve a final MFCA concentration of 100 µg/mL.
-
Incubate at 60°C for up to 24 hours.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature for up to 24 hours.
-
Withdraw aliquots at specified time points.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of MFCA in a controlled temperature oven at, for example, 70°C.
-
Prepare a solution of MFCA (100 µg/mL) and incubate at 70°C.
-
Sample at various time points.
-
-
Photodegradation:
-
Expose a solution of MFCA (100 µg/mL) in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample at various time points.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for flavonoids.[3][4][5]
-
The mobile phase could consist of an acetonitrile (B52724) and acidified water gradient.
-
Monitor the eluent using a UV detector at the λmax of MFCA.
4. Data Interpretation:
-
Calculate the percentage of MFCA remaining at each time point under each stress condition.
-
Characterize any significant degradation products using techniques like LC-MS.
Hypothetical Stability Data for MFCA
The following table summarizes hypothetical data from forced degradation studies.
| Stress Condition | Duration | % MFCA Remaining (Hypothetical) | Observations (Hypothetical) |
| 0.1 N HCl | 24 hours at 60°C | 95% | Minor degradation observed. |
| 0.1 N NaOH | 24 hours at RT | 60% | Significant degradation with the formation of two major degradation products. |
| 3% H₂O₂ | 24 hours at RT | 75% | Moderate degradation. |
| Heat (70°C, solution) | 24 hours | 90% | Slight degradation. |
| Photolysis (ICH Q1B) | - | 80% | Noticeable degradation, indicating light sensitivity. |
Visualizations
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 3-Methylflavone-8-carboxylic acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of 3-Methylflavone-8-carboxylic acid (3-MFCA) for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MFCA) and why is its solubility a concern for bioassays?
This compound is a synthetic flavonoid derivative.[1][2][3][4] It is the main active metabolite of Flavoxate (B1672763), a drug used to treat urinary tract disorders.[4][5] 3-MFCA has been identified as a phosphodiesterase (PDE) inhibitor, which is a key mechanism in many cellular signaling pathways.[6] Like many flavonoids, 3-MFCA is a lipophilic molecule with poor aqueous solubility, which can lead to several challenges in bioassays.[7] Inaccurate results due to compound precipitation, underestimation of potency, and poor reproducibility are common issues arising from low solubility.[8]
Q2: What are the primary strategies for improving the solubility of 3-MFCA in aqueous bioassay media?
There are several effective methods to enhance the solubility of poorly soluble compounds like 3-MFCA for in vitro studies. The most common and practical approaches for a laboratory setting include:
-
pH Modification: Utilizing the acidic nature of the carboxylic acid group to increase solubility in basic aqueous solutions.
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), before diluting it into the aqueous assay buffer.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic 3-MFCA molecule within the hydrophilic cavity of a cyclodextrin to form a water-soluble complex.
-
Nanosuspension: Reducing the particle size of the compound to the sub-micron range to increase its surface area and dissolution rate.
Q3: How does pH affect the solubility of 3-MFCA?
The carboxylic acid moiety in 3-MFCA is the primary determinant of its pH-dependent solubility. At acidic pH, the carboxylic acid will be protonated, rendering the molecule less polar and thus less soluble in aqueous media. As the pH increases above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate salt, which is significantly more water-soluble. Therefore, increasing the pH of the bioassay buffer is a straightforward strategy to enhance the solubility of 3-MFCA. However, it is crucial to ensure that the chosen pH is compatible with the biological system being studied (e.g., cell viability, enzyme activity).
Q4: What are the best practices for using DMSO as a co-solvent?
Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.[8] When preparing 3-MFCA for bioassays using DMSO, the following steps are recommended:
-
Prepare a High-Concentration Stock: Dissolve the 3-MFCA powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.
-
Serial Dilutions: If necessary, perform intermediate dilutions of the stock solution in DMSO.
-
Final Dilution into Aqueous Buffer: The final working concentration should be achieved by diluting the DMSO stock into the aqueous assay buffer. It is critical to add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.
-
Control the Final DMSO Concentration: The final concentration of DMSO in the bioassay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with the assay.[8] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Q5: When should I consider using cyclodextrins?
Cyclodextrin inclusion complexation is an excellent alternative when the use of organic co-solvents like DMSO is undesirable due to potential toxicity or interference with the assay. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like 3-MFCA within their internal cavity, forming a water-soluble complex.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for this purpose.
Q6: Is nanosuspension a suitable method for laboratory-scale experiments?
Yes, nanosuspension can be prepared on a laboratory scale. This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[10][11][12][13] Laboratory-scale methods often involve wet media milling or precipitation techniques.[10][11][14] While it requires more specialized equipment than co-solvent or pH adjustment methods, it can be a very effective strategy for compounds that are challenging to solubilize by other means.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The final concentration of DMSO is too low to maintain solubility, or the solubility limit in the final medium is exceeded. | 1. Decrease the final concentration of 3-MFCA. 2. Increase the final percentage of DMSO, ensuring it remains within the tolerated range for your assay (typically ≤0.5%). 3. Add the DMSO stock to the aqueous buffer very slowly while vortexing vigorously. 4. Consider using an alternative solubilization method like cyclodextrin complexation. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variations in the effective concentration. | 1. Visually inspect your stock and working solutions for any precipitate before each use. 2. Prepare fresh working solutions for each experiment. 3. Ensure thorough mixing after each dilution step. |
| Observed cellular toxicity or assay interference. | The concentration of the co-solvent (e.g., DMSO) may be too high. | 1. Reduce the final concentration of the co-solvent in your assay. 2. Include a vehicle control with the same co-solvent concentration to assess its baseline effect. 3. Switch to a less toxic solubilization method, such as cyclodextrin complexation or pH adjustment (if compatible with the assay). |
| Difficulty dissolving the compound even in 100% DMSO. | The compound may have very low solubility even in organic solvents. | 1. Try gentle heating (e.g., 37°C) or sonication to aid dissolution in DMSO. 2. Consider alternative strong organic solvents like N,N-Dimethylformamide (DMF), but be mindful of their higher toxicity.[8] |
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following tables provide representative data for structurally similar flavonoids, apigenin (B1666066) and chrysin, to guide solvent selection and method development.
Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^4) |
| Water | 318.2 | 0.0308 |
| Methanol | 318.2 | 2.96 |
| Ethanol | 318.2 | 4.86 |
| Ethyl Acetate | 318.2 | 4.46 |
| 1-Butanol | 318.2 | 9.18 |
| DMSO | 318.2 | 4180 |
| PEG-400 | 318.2 | 4270 |
| Data adapted from solubility studies on apigenin.[15][16] |
Table 2: Solubility of Chrysin in Various Solvents
| Solvent | Solubility (approx. mg/mL) |
| Water | <0.001 |
| Ethanol | Moderately Soluble |
| DMSO | ~30 |
| Dimethylformamide (DMF) | Moderately Soluble |
| Data adapted from solubility studies and product information for chrysin.[7][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 3-MFCA in DMSO
Materials:
-
This compound (MW: 280.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh 2.8 mg of 3-MFCA and place it into a sterile vial.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO is calculated as follows: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (L) = (0.0028 g / 280.27 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the 3-MFCA.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of 3-MFCA/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying
Materials:
-
This compound (3-MFCA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in deionized water to create a solution of the desired concentration (e.g., 5-10% w/v).
-
Prepare 3-MFCA Solution: Dissolve 3-MFCA in a minimal amount of ethanol.
-
Complexation: Slowly add the 3-MFCA solution to the aqueous HP-β-CD solution while stirring continuously. A 1:1 molar ratio of 3-MFCA to HP-β-CD is a good starting point.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: The solubility of the resulting powder in aqueous buffer can then be determined and compared to that of the free compound.
Protocol 3: Lab-Scale Preparation of 3-MFCA Nanosuspension by Wet Media Milling
Materials:
-
This compound (3-MFCA)
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Premixing: Disperse the 3-MFCA powder in the stabilizer solution to form a pre-suspension.
-
Milling: Add the pre-suspension and milling media to the milling chamber. Mill the suspension at a high speed for a specified duration (e.g., 1-6 hours). The milling time will need to be optimized to achieve the desired particle size.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a particle size analyzer to confirm that the desired nanometer range has been achieved.
-
Storage: Store the nanosuspension at 4°C. Stability should be monitored over time.
Visualizations
Caption: Workflow for preparing 3-MFCA solutions for bioassays using a co-solvent.
Caption: Simplified signaling pathway showing the inhibitory action of 3-MFCA on phosphodiesterase (PDE).
References
- 1. scite.ai [scite.ai]
- 2. This compound | 3468-01-7 [amp.chemicalbook.com]
- 3. This compound | C17H12O4 | CID 77016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3468-01-7 [chemicalbook.com]
- 5. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activities of the main metabolite of flavoxate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside | MDPI [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: pH-Dependent Stability of 3-Methylflavone-8-carboxylic Acid in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of 3-Methylflavone-8-carboxylic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of this compound in aqueous solutions?
This compound is the primary active metabolite of Flavoxate hydrochloride.[1][2][3][4] While specific quantitative stability data for the carboxylic acid itself is limited in publicly available literature, general knowledge of flavonoids suggests that their stability in aqueous solutions is significantly influenced by pH. Typically, flavonoids are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[5][6][7]
Q2: How does pH affect the stability of this compound?
Q3: What are other factors that can influence the stability of this compound solutions?
Besides pH, other factors that can affect the stability of flavonoid solutions include:
-
Temperature: Higher temperatures generally accelerate degradation kinetics.
-
Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.
-
Oxygen: The presence of dissolved oxygen can cause oxidative degradation.
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[5][7]
Q4: Are there any known degradation products of this compound?
Specific degradation products of this compound resulting from pH-mediated degradation are not well-documented in the available literature. To identify potential degradants, it is recommended to perform forced degradation studies under acidic, basic, and neutral pH conditions and analyze the resulting solutions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color or appearance of the solution. | Degradation of the compound. | This is a common indicator of flavonoid degradation. Confirm degradation by an analytical method like HPLC. Prepare fresh solutions and store them protected from light and at a low temperature. |
| Precipitation in the aqueous solution. | Poor aqueous solubility. | This compound has limited solubility in water. Consider using a co-solvent such as DMSO or ethanol (B145695) for the stock solution, which can then be diluted to the final aqueous concentration. Ensure the final concentration is below the solubility limit at the experimental pH and temperature. |
| Inconsistent results in stability studies. | Fluctuation in pH, temperature, or light exposure. | Use calibrated pH meters and high-quality buffers. Maintain a constant temperature using a water bath or incubator. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Loss of compound in control samples. | Adsorption to container surfaces. | Use silanized glassware or low-adsorption plasticware (e.g., polypropylene) to minimize non-specific binding. |
| Extra peaks appearing in HPLC chromatograms. | Contamination or degradation. | Ensure all solvents and reagents are of high purity. Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. |
Data Presentation
Quantitative data on the pH-dependent stability of this compound is not extensively available in the literature. Researchers are advised to determine the stability profile experimentally. The following table is a template for presenting such data once obtained.
| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Products (if identified) |
| 2.0 | 0.1 M HCl | 37 | To be determined | To be determined | To be determined |
| 4.5 | Acetate (B1210297) Buffer | 37 | To be determined | To be determined | To be determined |
| 7.4 | Phosphate (B84403) Buffer | 37 | To be determined | To be determined | To be determined |
| 9.0 | Borate Buffer | 37 | To be determined | To be determined | To be determined |
Experimental Protocols
The following is a generalized protocol for assessing the pH-dependent stability of this compound based on forced degradation principles.
Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Buffers: 0.1 M Hydrochloric acid (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0)
-
0.1 M Sodium hydroxide (B78521) for pH adjustment and neutralization
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated pH meter
-
HPLC system with a UV/Vis or PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation for Stability Study:
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL in a volumetric flask.
-
Transfer aliquots of each solution into amber autosampler vials.
-
Prepare a control sample (time zero) for each pH by immediately neutralizing an aliquot with an equimolar amount of acid or base and diluting it with the mobile phase to the analytical concentration.
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., 37°C or 50°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the withdrawn sample.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate at pH 4.0), with UV detection at an appropriate wavelength.[3]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the natural logarithm of the remaining concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0072620B1 - this compound esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3468-01-7 [amp.chemicalbook.com]
- 5. KR870000275B1 - Process for preparing this compound esters - Google Patents [patents.google.com]
- 6. Buy this compound | 3468-01-7 | > 95% [smolecule.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Identifying and minimizing impurities in 3-Methylflavone-8-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methylflavone-8-carboxylic acid (MFCA). Our aim is to help you identify and minimize impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on analytical studies, the most frequently identified impurities in industrial-grade this compound include:
-
Benzoic acid (BA) [1]
-
Methyl 3-propionylsalicylate (MPS) [1]
-
6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl) [1]
-
Methyl 5-chloro-3-propionylsalicylate (MPS-Cl) [1]
Q2: How can I detect and quantify these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for the separation and quantification of MFCA and its related impurities.[1][] A validated HPLC method can provide accurate measurements of each impurity, allowing for effective process control.
Q3: What is the significance of this compound?
A3: this compound is the main active metabolite of Flavoxate (B1672763) hydrochloride, a drug used to treat urinary tract spasms.[1][3][4] Therefore, controlling the purity of MFCA is critical for its use as a reference standard and in further pharmaceutical development.
Q4: Can residual starting materials or intermediates appear as impurities?
A4: Yes, incomplete reactions can lead to the presence of starting materials and intermediates in the final product. For instance, Methyl 3-propionylsalicylate (MPS) is an intermediate in some synthetic routes and is often detected as an impurity.[1]
Troubleshooting Guides
Issue 1: High Levels of Benzoic Acid Impurity
Question: My final product shows a significant peak corresponding to Benzoic Acid (BA) in the HPLC analysis. What is the likely cause and how can I minimize it?
Answer:
Likely Cause: High-temperature synthesis routes that utilize excess benzoyl chloride and sodium benzoate (B1203000) can lead to residual benzoic acid in the final product.[5] Post-reaction workup may be insufficient to remove all the unreacted starting materials and byproducts.
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Carefully control the molar ratios of reactants to avoid a large excess of benzoylating agents.
-
Improve Work-up Procedure:
-
Implement an alkaline wash (e.g., with a dilute sodium bicarbonate solution) during the work-up to extract the acidic benzoic acid into the aqueous phase.
-
Ensure thorough washing of the crude product with water to remove any water-soluble impurities.[6]
-
-
Recrystallization: Recrystallize the crude MFCA from a suitable solvent, such as methanol, to effectively remove benzoic acid.[5]
Issue 2: Presence of Chlorinated Impurities (MFCA-Cl and MPS-Cl)
Question: I am observing peaks identified as 6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl) and methyl 5-chloro-3-propionylsalicylate (MPS-Cl). Where do these come from and how can I prevent their formation?
Answer:
Likely Cause: The presence of chlorinated impurities often stems from the use of chlorinated starting materials or reagents in the synthesis process. For example, the use of thionyl chloride or phosphorus trichloride (B1173362) in the preparation of the acid chloride intermediate can be a source of chlorine.[7] Another patented synthesis route starts with methyl salicylate (B1505791) and involves a chlorination step.[8]
Troubleshooting Steps:
-
Use High-Purity Starting Materials: Ensure that the starting materials, particularly the salicylic (B10762653) acid derivatives, are free from chlorinated contaminants.
-
Optimize Reaction Conditions:
-
If a chlorination step is part of your synthesis, precise control over the reaction time and temperature is crucial to prevent over-chlorination or side reactions.
-
A patented method suggests a dehalogenation step before the cyclization to reduce the formation of such impurities.[8]
-
-
Purification:
-
Chromatographic purification methods may be necessary to separate the chlorinated impurities from the final product if they are present in significant amounts.
-
Recrystallization can also help in reducing the levels of these impurities.
-
Quantitative Data Summary
The following table summarizes the precision of a validated HPLC method for the determination of impurities in this compound.
| Impurity | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Linearity (r²) |
| Benzoic acid (BA) | ≤ 8.0% | ≤ 8.0% | > 0.999 |
| Methyl 3-propionylsalicylate (MPS) | ≤ 8.0% | ≤ 8.0% | > 0.999 |
| 6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl) | ≤ 8.0% | ≤ 8.0% | > 0.999 |
| Methyl 5-chloro-3-propionylsalicylate (MPS-Cl) | ≤ 8.0% | ≤ 8.0% | > 0.999 |
Data extracted from a study on the liquid chromatographic fingerprint of this compound for synthesis control analysis.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is based on a validated method for the analysis of MFCA and its impurities.[1][]
Instrumentation:
-
HPLC system with a PDA detector
-
Chromatography data management software
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm)[]
-
Mobile Phase: Acetonitrile, water, and 0.1% (v/v) perchloric acid (40:10:50, v/v/v)[]
-
Flow Rate: 1.0 mL/min[]
-
Column Temperature: 30°C[]
-
Injection Volume: 10 µL[]
-
Detection Wavelength: 240 nm[]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare individual stock solutions of this compound and each of the known impurities (BA, MPS, MFCA-Cl, MPS-Cl) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for calibration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. Spectrofluorimetric determination of this compound, the main active metabolite of flavoxate hydrochloride in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111153881A - Preparation method for synthesizing intermediate this compound of flavoxate hydrochloride - Google Patents [patents.google.com]
- 6. US3350411A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. KR870000275B1 - Process for preparing this compound esters - Google Patents [patents.google.com]
- 8. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Mobile Phase Optimization for 3-Methylflavone-8-carboxylic Acid
Welcome to the technical support center for the chromatographic separation of 3-Methylflavone-8-carboxylic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods on C18 columns.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for the separation of this compound?
A1: this compound is an acidic compound with an ionizable carboxylic acid group. The pH of the mobile phase directly influences the ionization state of this group.[1] In reversed-phase HPLC, the neutral, protonated form of the acid is more hydrophobic and will be better retained on a C18 column, leading to sharper, more symmetrical peaks.[1][2] Inconsistent or suboptimal pH can cause issues like peak shifting, broadening, and tailing.[1]
Q2: What is the ideal mobile phase pH range for this compound on a C18 column?
A2: For acidic analytes like this compound, a low mobile phase pH, typically between 2.5 and 3.5, is recommended.[3] This ensures the carboxylic acid group remains protonated (non-ionized), which minimizes peak tailing by reducing secondary interactions with the silica (B1680970) stationary phase.[2][3] It is generally advised to keep the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa for robust and reproducible results.[1]
Q3: Which organic solvent is better: acetonitrile (B52724) or methanol (B129727)?
A3: Both acetonitrile and methanol are commonly used for flavonoid separation.[4][5] Acetonitrile is often preferred because of its lower viscosity, which results in lower backpressure, and its different selectivity can be advantageous.[4] Methanol is a cost-effective alternative.[6] The choice between them can significantly alter selectivity, so it is a valuable parameter to adjust during method development.[7] If you are not achieving adequate separation with one, trying the other is a recommended step.
Q4: Do I need to use a buffer in my mobile phase?
A4: Using a buffer is highly advisable to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[2][3] For low pH applications, common choices include formate (B1220265) or acetate (B1210297) buffers, which are also compatible with mass spectrometry (MS).[2][6] A buffer is most effective within ±1 pH unit of its pKa.[2] For example, a formic acid/formate buffer is effective between pH 2.8 and 4.8.[2]
Q5: My retention time is too short. How can I increase it?
A5: To increase the retention time in reversed-phase HPLC, you need to make the mobile phase weaker (more polar). This can be achieved by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol).[8] A general rule of thumb is that a 10% decrease in the organic solvent concentration can increase the retention time by a factor of two to three.[1][7]
Troubleshooting Guide
Issue 1: Peak Tailing for this compound
Symptom: The peak for this compound has a pronounced tail, leading to a high tailing factor (>1.5) and making integration difficult.
Cause: Peak tailing for acidic compounds is often caused by secondary interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based C18 stationary phase.[3][9]
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5.[3] This protonates both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing unwanted ionic interactions.[2][3] Additives like 0.1% formic acid or phosphoric acid are commonly used.[10][11] For LC-MS applications, use a volatile acid like formic acid.[10]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have fewer accessible silanol groups, which significantly reduces secondary interactions and peak tailing.[3]
-
Check for Column Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to tailing.[12] Try washing the column with a strong solvent or, if the problem persists, use a guard column to protect the analytical column.[3][12]
Below is a troubleshooting workflow for addressing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. phcog.com [phcog.com]
- 5. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nacalai.com [nacalai.com]
- 9. waters.com [waters.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of 3-Methylflavone-8-carboxylic acid in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of 3-Methylflavone-8-carboxylic acid (3M8CA) from plasma. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting 3M8CA from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, throughput, and the sensitivity of the analytical instrument.
Q2: How does the acidic nature of this compound influence sample preparation?
A2: As a carboxylic acid, the pH of the sample and extraction solvents is a critical parameter. For reversed-phase SPE and LLE, it is generally necessary to acidify the plasma sample to a pH below the pKa of 3M8CA. This neutralizes the carboxylic acid group, increasing its hydrophobicity and improving its retention on non-polar sorbents and partitioning into organic solvents.
Q3: What is the matrix effect and how can it affect my results?
A3: The matrix effect is the alteration of the ionization of the target analyte by co-eluting endogenous components from the plasma sample. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The matrix effect should be assessed during method validation. Using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, can help to compensate for matrix effects.
Q4: How should I store plasma samples containing this compound?
A4: Studies have shown that this compound in plasma is stable for at least 4 hours at room temperature, for 24 hours in an autosampler, and for at least 89 days when stored in a freezer. It can also withstand at least seven freeze-thaw cycles.[1][2][3]
Troubleshooting Guides
Protein Precipitation (PPT)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete protein precipitation. | - Ensure a sufficient volume of cold organic solvent (typically acetonitrile (B52724) or methanol) is used (e.g., a 3:1 or 4:1 ratio of solvent to plasma).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Increase the centrifugation speed and/or time to ensure a compact protein pellet. |
| Analyte co-precipitates with proteins. | - Adjust the pH of the plasma sample before adding the precipitating solvent. For acidic drugs, a slightly acidic pH may improve recovery. | |
| Clogged LC Column or High Backpressure | Incomplete removal of precipitated proteins. | - After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.- Consider using a filter plate or syringe filter to further clarify the supernatant before injection. |
| Significant Matrix Effect | PPT is a non-selective technique and many endogenous components remain in the supernatant. | - Optimize the chromatographic conditions to separate the analyte from interfering matrix components.- Consider a more selective sample preparation technique like LLE or SPE.- Use a stable isotope-labeled internal standard if available. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incorrect pH of the aqueous phase. | - Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of 3M8CA to ensure it is in its neutral, more organic-soluble form. |
| Inappropriate extraction solvent. | - Select a water-immiscible organic solvent that has a good affinity for 3M8CA. Common choices for acidic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), and diethyl ether.- Perform a solvent selection study to determine the optimal solvent. | |
| Insufficient mixing. | - Vortex the sample for an adequate amount of time (e.g., 1-2 minutes) to ensure efficient partitioning of the analyte into the organic phase. | |
| Emulsion Formation | High concentration of lipids or proteins at the interface of the two phases. | - Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.- Centrifuge the sample at a higher speed or for a longer duration.- Gently rock or swirl the sample instead of vigorous vortexing. |
| Poor Reproducibility | Inconsistent phase separation and volume transfer. | - Ensure complete separation of the aqueous and organic layers before aspirating the organic phase.- Be consistent with the volume of the organic phase transferred for evaporation. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery (Analyte in Flow-through) | Improper conditioning of the SPE cartridge. | - Ensure the sorbent is properly conditioned with methanol (B129727) (or another appropriate solvent) followed by an equilibration step with water or a buffer at the same pH as the loading solution. |
| Incorrect pH during sample loading. | - For reversed-phase SPE, acidify the plasma sample to a pH below the pKa of 3M8CA to ensure it is retained on the non-polar sorbent. | |
| Sample loading flow rate is too high. | - Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. | |
| Low Analyte Recovery (Analyte Retained on Cartridge) | Inappropriate wash solvent. | - The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent). |
| Inappropriate elution solvent. | - The elution solvent may be too weak to desorb the analyte. Increase the organic strength of the elution solvent.- For acidic compounds, eluting with a basic solvent (e.g., containing ammonium (B1175870) hydroxide) can ionize the analyte and facilitate its elution from a reversed-phase sorbent. | |
| High Matrix Effects | Co-elution of interfering compounds. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte.- Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange sorbent. |
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques. Please note that specific values for LLE and SPE for this compound were not available in the searched literature; therefore, representative data for other acidic drugs are provided as a general guide.
| Parameter | Protein Precipitation (3M8CA) | Liquid-Liquid Extraction (Representative Acidic Drugs) | Solid-Phase Extraction (Representative Acidic Drugs) |
| Recovery | >95% | 70-90% | >85% |
| Matrix Effect | Minimal reported | Can be significant, requires optimization | Generally lower than PPT and LLE |
| Within-run Precision (%CV) | 1.68 - 4.37%[1][2] | <15% | <15% |
| Between-run Precision (%CV) | 2.31 - 11.11%[1][2] | <15% | <15% |
| Accuracy | 102.37 - 109.52%[1][2] | 85-115% | 85-115% |
Experimental Protocols & Workflows
Protein Precipitation (PPT)
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of flavoxate (B1672763) and this compound in human plasma.[1][2]
Methodology:
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 600 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This is a general protocol for the extraction of acidic drugs from plasma.
Methodology:
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma by adding 50 µL of 1M HCl to a pH below the pKa of 3M8CA.
-
Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of acidic drugs from plasma using a reversed-phase SPE cartridge.
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) through the cartridge.
-
Load: Dilute the plasma sample with the acidic buffer and load it onto the cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). A small amount of base (e.g., ammonium hydroxide) can be added to the elution solvent to improve recovery.
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
References
Validation & Comparative
A Comparative Guide to Validated LC-MS Methods for 3-Methylflavone-8-carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the accurate quantification of 3-Methylflavone-8-carboxylic acid (3-MFCA), a primary active metabolite of the drug flavoxate. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.
Introduction
This compound (3-MFCA) is the principal active metabolite of flavoxate, a medication used to treat urinary bladder spasms. Accurate quantification of 3-MFCA in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. While various analytical techniques can be employed, LC-MS has emerged as the gold standard due to its high sensitivity, specificity, and throughput. This guide focuses on a validated UPLC-MS/MS method and provides a comparative overview with an alternative LC-MS/MS approach and other non-MS methods.
Comparison of LC-MS/MS Methods for 3-MFCA Quantification
A detailed comparison of two LC-MS/MS methods for the quantification of 3-MFCA is presented below. Method A is a validated UPLC-MS/MS method specifically for 3-MFCA. Method B is a representative LC-MS/MS method adapted from established protocols for structurally similar flavonoid compounds.
| Parameter | Method A: UPLC-MS/MS[1][2] | Method B: Representative LC-MS/MS |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer | HPLC or UPLC system coupled to a triple quadrupole or ion trap mass spectrometer |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) | Hypersil Gold C18 or equivalent (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) |
| Mobile Phase | 0.1% v/v formic acid in water and acetonitrile (B52724) (30:70, v/v) | Gradient of water and methanol/acetonitrile, both with 0.1% formic acid or 5-10 mM ammonium (B1175870) formate |
| Flow Rate | 0.40 mL/min | 0.3-0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electrospray Ionization (ESI), typically Negative for carboxylic acids[3] |
| MS/MS Transition | Specific precursor and product ions for 3-MFCA and IS | Precursor ion [M-H]⁻ and characteristic product ions for 3-MFCA |
| Internal Standard | Diphenhydramine HCl | A structurally similar compound not present in the sample, e.g., another flavone (B191248) or a stable isotope-labeled analog |
| Linearity Range | 240.00 – 24,000.04 ng/mL in human plasma | Typically in the low ng/mL to high µg/mL range |
| Precision (CV%) | Within-run: 1.68 - 4.37%; Between-run: 2.31 - 11.11% | Generally <15% for intra- and inter-day precision |
| Accuracy (%) | Within-run: 103.99 - 110.28%; Between-run: 102.37 - 109.52% | Typically within 85-115% of the nominal concentration |
Experimental Protocols
Method A: Validated UPLC-MS/MS Method[1][2]
1. Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add the internal standard (Diphenhydramine HCl).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v)
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MS/MS Transitions: Specific precursor-to-product ion transitions for 3-MFCA and the internal standard are monitored.
Alternative Analytical Methods
Besides LC-MS/MS, other techniques have been utilized for the quantification of 3-MFCA, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV [4][5] | Separation by HPLC followed by detection using a UV detector. | Cost-effective, widely available. | Lower sensitivity and specificity compared to MS, potential for interference. |
| Spectrofluorimetry | Measurement of the native fluorescence of 3-MFCA. | Simple and sensitive. | Susceptible to matrix effects and interference from other fluorescent compounds. |
| Capillary Electrophoresis [6] | Separation based on the electrophoretic mobility of the analyte. | High separation efficiency, small sample volume. | Can have lower sensitivity and reproducibility compared to LC-based methods. |
Signaling Pathway of this compound
3-MFCA has been shown to exhibit inhibitory activity against phosphodiesterase (PDE), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, 3-MFCA can lead to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
Caption: Simplified signaling pathway of 3-MFCA as a PDE inhibitor.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantification of 3-MFCA in a biological matrix using LC-MS/MS is depicted below.
Caption: General experimental workflow for 3-MFCA quantification by LC-MS/MS.
Conclusion
This guide provides a comparative overview of validated LC-MS methods for the quantification of this compound. The detailed UPLC-MS/MS method offers high sensitivity and specificity, making it well-suited for regulated bioanalysis. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The provided experimental protocols and workflows serve as a valuable resource for researchers initiating studies on 3-MFCA.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 3. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 3-Methylflavone-8-carboxylic acid versus Flavoxate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 3-Methylflavone-8-carboxylic acid (MFCA) and its parent compound, flavoxate (B1672763) hydrochloride. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two related molecules.
Executive Summary
Flavoxate hydrochloride is a smooth muscle relaxant used for the symptomatic relief of conditions such as dysuria, urgency, and nocturia associated with urinary tract disorders. Its primary mechanism of action is multifactorial, involving direct smooth muscle relaxation, phosphodiesterase (PDE) inhibition, and calcium channel antagonism. This compound is the principal active metabolite of flavoxate. While MFCA itself does not exhibit direct antispasmodic activity on isolated organs, it demonstrates significant phosphodiesterase inhibitory effects, contributing to the overall therapeutic action of flavoxate. This guide will delve into the comparative efficacy of these compounds based on in vitro and in vivo studies.
Data Presentation
Table 1: Comparative Phosphodiesterase (PDE) Inhibition
| Compound | Relative Potency vs. Theophylline | Fold Difference | Reference |
| Flavoxate Hydrochloride | 21 times more potent | 4.2x more potent than MFCA | [1] |
| This compound (MFCA) | 5 times more potent | - | [1] |
Table 2: Comparative Effects on Smooth Muscle and Bladder Function
| Parameter | Flavoxate Hydrochloride | This compound (MFCA) | Reference |
| Direct Antispasmodic Activity (in vitro) | Present; slightly greater activity than MFCA on human prostatic and bladder neck tissues. | Absent on isolated organs (histamine, acetylcholine, or CaCl2-induced contractions). | [2] |
| Inhibition of Potassium-Induced Contractions (in vitro) | Present | Present | [2] |
| Inhibition of Rat Urinary Bladder Voiding Contractions (in vivo) | - | Present | |
| Increase in Rat Bladder Volume Capacity (in vivo) | - | Present | |
| Decrease in Rat Micturition Pressure (in vivo) | - | Present |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of both flavoxate and MFCA are largely attributed to their ability to inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. Flavoxate has the additional mechanisms of calcium channel antagonism and direct myotropic effects.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the activity of cAMP-phosphodiesterase.
Methodology:
-
Enzyme Preparation: A crude PDE enzyme solution is prepared from bovine heart or other suitable tissues.
-
Reaction Mixture: The assay is typically conducted in a reaction mixture containing Tris-HCl buffer, MgCl₂, and a known concentration of cAMP as the substrate.
-
Incubation: The test compounds (flavoxate or MFCA) at various concentrations are pre-incubated with the enzyme solution. The reaction is initiated by the addition of cAMP.
-
Termination: The reaction is stopped after a defined period by adding a terminating agent, such as a denaturing acid.
-
Quantification: The amount of remaining cAMP is determined. Historically, this was done using radioactive cAMP ([³H]-cAMP) followed by separation of the product (5'-AMP) and quantification by liquid scintillation counting. Modern methods may utilize fluorescence polarization or luminescence-based assays.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
In Vitro Isometric Measurement of Human Detrusor Muscle Relaxation
Objective: To assess the direct antispasmodic effect of test compounds on human bladder smooth muscle.
Methodology:
-
Tissue Preparation: Human detrusor muscle strips are obtained from surgical specimens and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Isometric Tension Recording: The muscle strips are connected to isometric force transducers to record changes in muscle tension.
-
Contraction Induction: A contractile agent, such as potassium chloride (KCl) or carbachol, is added to the organ bath to induce a sustained contraction.
-
Compound Addition: Once a stable contraction is achieved, the test compound (flavoxate or MFCA) is added to the bath in a cumulative manner at increasing concentrations.
-
Data Recording: The relaxation of the muscle strip is recorded as a decrease in tension.
-
Data Analysis: The percentage of relaxation is calculated for each concentration relative to the maximal contraction induced by the contractile agent. Dose-response curves are constructed to determine the potency of the compounds.
In Vivo Cystometric Evaluation in Rats
Objective: To evaluate the effect of test compounds on bladder function in a living organism.
Methodology:
-
Animal Preparation: Female rats are anesthetized, and a catheter is implanted into the bladder dome. The catheter is externalized at the nape of the neck.
-
Cystometry: After a recovery period, the conscious rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline Infusion: Saline is infused into the bladder at a constant rate to elicit voiding contractions.
-
Parameter Measurement: Key cystometric parameters are recorded, including bladder capacity (volume at which a voiding contraction occurs), micturition pressure (peak pressure during voiding), and the frequency of voiding.
-
Compound Administration: The test compound (MFCA) is administered (e.g., intravenously or orally), and cystometric recordings are continued to assess changes in the measured parameters.
-
Data Analysis: The pre- and post-drug administration values for bladder capacity, micturition pressure, and other relevant parameters are compared to determine the in vivo efficacy of the compound.
Discussion of Efficacy
The available data indicates that both flavoxate hydrochloride and its primary metabolite, this compound, contribute to the overall therapeutic effect observed in the treatment of overactive bladder and related symptoms.
Phosphodiesterase Inhibition: Both compounds are effective PDE inhibitors, with flavoxate being significantly more potent than MFCA in vitro.[1] This inhibition of PDE is a key mechanism leading to smooth muscle relaxation in the urinary tract.
Direct Antispasmodic Effects: Flavoxate exhibits direct antispasmodic properties on human bladder and prostatic smooth muscle, an effect not observed with MFCA on isolated organs stimulated with various contractile agents.[2] However, both compounds were able to inhibit potassium-induced contractions, suggesting that MFCA may have an effect on membrane potential-dependent mechanisms.[2]
In Vivo Bladder Function: In vivo studies in rats have demonstrated that MFCA can inhibit urinary bladder voiding contractions, increase bladder volume capacity, and decrease micturition pressure. This suggests that despite its lack of direct antispasmodic activity in some in vitro models, MFCA is active in vivo and likely contributes significantly to the clinical efficacy of flavoxate.
Conclusion
References
A Comparative Guide to Phosphodiesterase Inhibitors: Profiling 3-Methylflavone-8-carboxylic Acid Against Key Modulators of Cyclic Nucleotide Signaling
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the secondary messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By regulating the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including smooth muscle relaxation, inflammation, cardiac contractility, and neuronal signaling. The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases.
Phosphodiesterase inhibitors act by blocking the catalytic activity of these enzymes, leading to an accumulation of cAMP and/or cGMP and thereby amplifying their downstream effects. The therapeutic utility of a PDE inhibitor is largely determined by its selectivity for specific PDE isozymes.
3-Methylflavone-8-carboxylic Acid (MFCA): A Qualitative Overview
This compound, also known as MFCA, is the principal active metabolite of flavoxate (B1672763), a drug used to treat urinary bladder spasms. Pharmacological studies have indicated that MFCA possesses noteworthy phosphodiesterase (PDE) inhibiting activity.[1] This inhibitory action is believed to contribute to the therapeutic effects of flavoxate by promoting smooth muscle relaxation in the urinary bladder.
However, a significant limitation in the current body of scientific literature is the absence of specific quantitative data, such as half-maximal inhibitory concentration (IC50) values, for MFCA against the various PDE isozyme families. This lack of data precludes a direct quantitative comparison of its potency and selectivity with other well-profiled PDE inhibitors. In vivo studies have demonstrated that MFCA can inhibit urinary bladder voiding contractions in rats, an effect likely related to its cAMP-PDE inhibitory properties.[1]
Quantitative Comparison of Selected Phosphodiesterase Inhibitors
To provide a comparative context, the following tables summarize the IC50 values of several well-established PDE inhibitors against different PDE families. These inhibitors are categorized based on their primary selectivity. It is important to note that IC50 values can vary between studies depending on the specific assay conditions, such as substrate concentration and enzyme source.
Table 1: Non-Selective and Broad-Spectrum PDE Inhibitors
| Inhibitor | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| IBMX | 12-50 | 5-30 | 6.5 | 26.3 | 31.7 |
| Theophylline | - | - | - | 100 | 140 |
| Luteolin | 15.0 (Ki) | 6.4 (Ki) | 13.9 (Ki) | 11.1 (Ki) | 9.5 (Ki) |
Data sourced from various publications and commercial suppliers.[2][3][4]
Table 2: Selective PDE Inhibitors
| Inhibitor | Primary Target | IC50 (nM) | Notes on Selectivity |
| PDE1 Selective | |||
| Vinpocetine | PDE1 | 8,000 - 50,000 | Also inhibits PDE7B.[5] |
| PDE2 Selective | |||
| EHNA | PDE2 | ~1,000 | At least 50-fold selectivity over other PDEs.[6] |
| Bay 60-7550 | PDE2A | 3.8 (Ki) | Over 100-fold more potent than EHNA.[6][7] |
| PDE3 Selective | |||
| Milrinone | PDE3 | 350 | Used for cardiac failure.[4] |
| Cilostazol | PDE3 | 200 | Used for intermittent claudication.[2] |
| PDE4 Selective | |||
| Rolipram | PDE4 | 1,000 - 3,000 | One of the earliest selective PDE4 inhibitors. |
| Roflumilast | PDE4B/4D | 0.84 / 0.68 | Approved for COPD and psoriasis.[8] |
| Apremilast | PDE4 | 74 | Used for psoriasis and psoriatic arthritis.[8] |
| Crisaborole | PDE4 | 490 | Topical treatment for atopic dermatitis.[9] |
| PDE5 Selective | |||
| Sildenafil | PDE5 | 5.22 | Also inhibits PDE6.[3] |
| Tadalafil | PDE5 | 1.8 | Also inhibits PDE11.[3] |
| Vardenafil | PDE5 | 0.7 | Also inhibits PDE1 and PDE6.[10] |
| Avanafil | PDE5 | 5.2 | Highly selective for PDE5.[3][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of PDE inhibition and the methods used to quantify it, the following diagrams illustrate the core concepts.
References
- 1. Pharmacological activities of the main metabolite of flavoxate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase 2 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Investigating the Cross-Reactivity of 3-Methylflavone-8-carboxylic Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Methylflavone-8-carboxylic acid (3M8C) and structurally related compounds in the context of immunoassay development. As specific antibodies and corresponding immunoassays for 3M8C are not widely documented in publicly available literature, this document presents a generalized approach using a hypothetical competitive immunoassay designed for a primary analyte, "Analyte X," for which 3M8C is a significant metabolite. The principles and methodologies described herein are broadly applicable to the validation of any immunoassay for small molecules.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high sensitivity and throughput for the quantification of specific analytes.[1] Their specificity is governed by the binding affinity between the antibody and the target analyte.[1] However, antibodies can sometimes bind to structurally similar molecules, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[1] Therefore, rigorous cross-reactivity testing is a cornerstone of immunoassay validation.[1]
For small molecules (haptens) like this compound, which require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize not only the target hapten but also other molecules with similar chemical features.[1] The degree of cross-reactivity is not solely an intrinsic property of the antibody but can also be influenced by the specific format and conditions of the immunoassay.[3][4]
This guide outlines a systematic approach to evaluating the cross-reactivity of 3M8C and other flavonoids in a competitive immunoassay format.
Comparative Cross-Reactivity Data
To assess the specificity of an immunoassay for "Analyte X" in the presence of its metabolite 3M8C and other structurally similar compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed. The following table summarizes the hypothetical cross-reactivity data obtained.
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity* |
| Analyte X (Reference) | (Hypothetical Structure) | 10 | 100% |
| This compound (3M8C) | 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid | 25 | 40% |
| Flavoxate | 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | 150 | 6.7% |
| Flavone-8-carboxylic acid | 4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 200 | 5% |
| 3-Methylflavone | 3-methyl-2-phenyl-4H-chromen-4-one | 500 | 2% |
| Apigenin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | > 1000 | < 1% |
| Quercetin | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | > 1000 | < 1% |
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100[5]
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of cross-reactivity. The following protocol describes a competitive ELISA used to generate the data in the comparison table.
Competitive ELISA Protocol for Cross-Reactivity Testing
-
Microplate Coating: A 96-well microplate is coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., Bovine Serum Albumin - BSA), which is then incubated overnight at 4°C.[3]
-
Washing: The plate is washed multiple times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20) to remove any unbound coating conjugate.
-
Blocking: The remaining non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
A standard curve is prepared by adding varying concentrations of the reference analyte ("Analyte X") to the wells.
-
For cross-reactivity assessment, serial dilutions of each test compound (3M8C, Flavoxate, etc.) are added to separate wells.
-
A fixed concentration of the primary antibody specific to "Analyte X" is then added to all wells.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte/cross-reactant and the coated analyte to compete for binding to the primary antibody.
-
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to each well and incubated for 1 hour.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the concentration of the free analyte/cross-reactant in the sample.[5]
-
Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are determined for the reference analyte and each test compound from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula provided in the table.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining immunoassay cross-reactivity.
Caption: A flowchart of the competitive ELISA protocol for assessing cross-reactivity.
Potential Signaling Pathway Involvement
This compound has been reported to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. The diagram below illustrates this signaling pathway. An immunoassay for 3M8C could be relevant in studies investigating the modulation of this pathway.
Caption: Inhibition of PDE by 3M8C can lead to increased cAMP/cGMP levels.
Conclusion
The evaluation of cross-reactivity is a non-negotiable step in the validation of immunoassays for regulatory submission and reliable research. This guide provides a template for the systematic investigation of cross-reactivity for this compound and its analogs. By employing a well-defined experimental protocol and thoroughly characterizing the specificity of the antibody, researchers can ensure the accuracy and reliability of their immunoassay data. While the data presented here is hypothetical, the described workflow and principles serve as a robust foundation for the actual experimental validation of an immunoassay targeting 3M8C or any related small molecule.
References
- 1. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. O-methylated flavonoid - Wikiwand [wikiwand.com]
Comparative Guide to Analytical Method Validation for Impurities in 3-Methylflavone-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity testing in 3-Methylflavone-8-carboxylic acid. The information presented herein is collated from scientific literature and is intended to assist in the selection and development of robust, stability-indicating analytical methods crucial for drug quality, safety, and efficacy.
Introduction
This compound is a key chemical entity, and like any active pharmaceutical ingredient (API), controlling its impurity profile is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate the use of validated analytical procedures to ensure that impurities are monitored and controlled within acceptable limits. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), a widely used technique for this purpose, with potential alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of these methods is assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Methods
The selection of an appropriate analytical method for impurity profiling depends on various factors, including the physicochemical properties of the impurities, the required sensitivity, and the desired sample throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound and its related impurities. Several stability-indicating HPLC methods have been developed for the analysis of flavoxate (B1672763) HCl, for which this compound is a primary impurity and metabolite.
Strengths:
-
Robust and reliable technology.
-
Wide range of stationary phases available for method development.
-
Capable of separating a broad range of polar and non-polar compounds.
-
Well-established regulatory acceptance.
Limitations:
-
Longer run times compared to UPLC.
-
Higher solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC)
Strengths:
-
Faster analysis times, leading to higher throughput.
-
Improved resolution and sensitivity.
-
Reduced solvent consumption, making it a "greener" alternative.
Limitations:
-
Higher backpressure requires specialized instrumentation.
-
Potential for column clogging with complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Strengths:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and specificity provided by the mass spectrometric detector.
-
Provides structural information for impurity identification.
Limitations:
-
Requires a derivatization step for non-volatile analytes, which can add complexity and variability.
-
Not suitable for thermally labile compounds.
Data Presentation: Comparison of Method Performance
The following tables summarize the validation parameters for different analytical methods. Data for the HPLC and LC-MS/MS methods are derived from published studies on this compound and its parent drug, flavoxate HCl. The data for UPLC and GC-MS are projected based on the typical performance of these techniques for similar analytes, as specific validated methods for this compound were not found.
Table 1: HPLC Method Validation Data for Impurity Analysis
| Parameter | Reported Performance for this compound & Related Impurities |
| Linearity (r²) | > 0.999[1] |
| Precision (%RSD) | Intra-day: < 2.0%, Inter-day: < 8.0%[1] |
| Accuracy (% Recovery) | 97.4% - 101.3% (for Flavoxate HCl)[2] |
| LOD | 0.23 µg/mL (for Flavoxate HCl)[2] |
| LOQ | 0.69 µg/mL (for Flavoxate HCl)[2] |
Table 2: LC-MS/MS Method Validation Data for this compound
| Parameter | Reported Performance in Human Plasma |
| Linearity Range | 240.00 – 24,000.04 ng/mL |
| Precision (%RSD) | Within-run: 1.68 - 4.37%, Between-run: 2.31 - 11.11% |
| Accuracy (% of Nominal) | Within-run: 103.99 - 110.28%, Between-run: 102.37 - 109.52% |
Table 3: Projected Performance of Alternative Methods
| Method | Parameter | Projected Performance |
| UPLC-UV/MS | Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% | |
| LOD | Lower than HPLC | |
| LOQ | Lower than HPLC | |
| GC-MS (with derivatization) | Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 10% | |
| LOD | ng/mL to pg/mL range | |
| LOQ | ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the discussed techniques.
HPLC Method for Impurity Profiling
This method is adapted from a published study on the analysis of impurities in industrial this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the analyte and its impurities.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of water and organic solvent).
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method. The drug substance is subjected to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified duration.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Significant degradation of flavoxate HCl, the parent drug of this compound, has been observed under acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4][5][6] This suggests that this compound may also be susceptible to degradation under these conditions, and a stability-indicating method must be able to resolve the parent compound from all resulting degradants.
Mandatory Visualization
The following diagrams illustrate the typical workflows and logical relationships in analytical method validation for impurities.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Techniques.
Conclusion
The validation of analytical methods for impurities in this compound is paramount for ensuring the quality and safety of the final drug product. While HPLC remains a robust and widely accepted technique, UPLC offers significant advantages in terms of speed, resolution, and solvent consumption, making it a highly attractive alternative for high-throughput laboratories. GC-MS, although requiring a derivatization step, provides unparalleled sensitivity and structural elucidation capabilities, which can be invaluable for the identification of unknown impurities.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound and related compounds.
References
A Comparative Guide to the Bioequivalence of Flavoxate and its Metabolite, 3-Methyl-Flavone-8-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies and data considerations for bioequivalence studies of flavoxate (B1672763) hydrochloride and its primary active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA). The information presented is collated from published research and regulatory guidelines to assist in the design and interpretation of bioequivalence trials for generic flavoxate formulations.
Executive Summary
Flavoxate is a urinary tract antispasmodic that is rapidly and extensively metabolized to its active metabolite, MFCA. Bioequivalence studies for flavoxate formulations are therefore crucial to ensure therapeutic equivalence between generic and innovator products. These studies typically focus on the pharmacokinetic profiles of both the parent drug and its major metabolite in healthy volunteers under fasting conditions. The key pharmacokinetic parameters for comparison are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
Data Presentation: Pharmacokinetic Parameters
While specific quantitative data from head-to-head bioequivalence studies of different flavoxate formulations are not always publicly available in a comparative format, the following tables illustrate the typical presentation of such data. The values presented are hypothetical and for illustrative purposes only, based on the parameters that are evaluated in a standard bioequivalence study.
Table 1: Illustrative Pharmacokinetic Parameters of 3-Methyl-Flavone-8-Carboxylic Acid (MFCA) following a Single Oral Dose of 400 mg Flavoxate Hydrochloride
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 18,500 ± 4,500 | 19,200 ± 5,100 | 0.96 | 88.5% - 104.2% |
| AUC0-t (ng·h/mL) | 75,000 ± 18,000 | 78,000 ± 20,000 | 0.96 | 90.1% - 102.5% |
| AUC0-inf (ng·h/mL) | 79,000 ± 19,000 | 82,000 ± 21,000 | 0.96 | 90.5% - 103.0% |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - | - |
Table 2: Illustrative Pharmacokinetic Parameters of Flavoxate following a Single Oral Dose of 400 mg Flavoxate Hydrochloride
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 850 ± 250 | 880 ± 270 | 0.97 | 89.2% - 105.1% |
| AUC0-t (ng·h/mL) | 2,100 ± 650 | 2,200 ± 700 | 0.95 | 88.8% - 102.0% |
| AUC0-inf (ng·h/mL) | 2,150 ± 670 | 2,250 ± 720 | 0.96 | 89.0% - 102.8% |
| Tmax (h) | 1.0 ± 0.4 | 1.1 ± 0.5 | - | - |
Experimental Protocols
The following sections detail the typical methodologies employed in bioequivalence studies of flavoxate hydrochloride.
Study Design
A standard bioequivalence study for flavoxate hydrochloride is typically designed as a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers under fasting conditions.[1]
-
Participants: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled to ensure statistical power. A study by Sheu et al. (2001) involved 12 healthy male volunteers.[1]
-
Dosing: A single oral dose of the test and reference formulations is administered. For example, a 400 mg dose has been used in previous studies.[1]
-
Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of flavoxate and MFCA.
Analytical Methodology
The concentrations of flavoxate and MFCA in plasma samples are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase column with a suitable mobile phase.
-
Detection: Detection is achieved using UV or mass spectrometric detection.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Statistical Analysis
The pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) are calculated from the plasma concentration-time data for both the test and reference products.
-
Software: Statistical analysis is performed using software such as SAS.[1]
-
Statistical Model: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters.
-
Bioequivalence Criteria: The two formulations are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-inf for the test and reference products fall within the acceptance range of 80% to 125%. The "two one-sided t-tests" procedure is used for this assessment.[1]
Mandatory Visualizations
Metabolic Pathway of Flavoxate
Caption: Metabolic conversion of Flavoxate to its active metabolite, MFCA.
Experimental Workflow for a Flavoxate Bioequivalence Study
Caption: A typical experimental workflow for a crossover bioequivalence study of flavoxate.
References
A Head-to-Head Comparison of Analytical Methods for 3-Methylflavone-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of analytical methodologies for the quantification and qualification of 3-Methylflavone-8-carboxylic acid (3M8CA). As the principal active metabolite of the urinary tract antispasmodic drug, flavoxate (B1672763) hydrochloride, accurate and precise measurement of 3M8CA is critical for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This document outlines and contrasts various analytical techniques, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Metabolic Pathway of Flavoxate to this compound
This compound is formed through the hydrolysis of its parent drug, flavoxate. This biotransformation is a key process influencing the therapeutic efficacy and pharmacokinetic profile of flavoxate.
Caption: Metabolic conversion of Flavoxate to its active metabolite, 3M8CA.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for 3M8CA is contingent on factors such as the required sensitivity, selectivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalently employed techniques. Older methods, including spectrophotometry and Thin-Layer Chromatography (TLC), are also documented but are generally less specific and sensitive.
Performance Characteristics of Key Analytical Methods
The following table summarizes the quantitative performance data for the most common analytical methods used for 3M8CA analysis.
| Parameter | HPLC-UV | LC-MS/MS | Spectrofluorimetry |
| Linearity Range | 0.1 - 24 µg/mL[1] | 240.00 - 24,000.04 ng/mL[2] | Not explicitly stated |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.99 (Implied) | Not available |
| Limit of Detection (LOD) | Not available | Not available | Not available |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 240.00 ng/mL[2] | Not available |
| Intra-day Precision (%RSD) | 0.06 - 5.70%[1] | 1.68 - 4.37%[2] | < 2% |
| Inter-day Precision (%RSD) | 0.24 - 7.18%[1] | 2.31 - 11.11%[2] | < 3% |
| Accuracy | -2.52 to 4.86% (as S.E.M.)[1] | 102.37 - 109.52%[2] | Not available |
| Sample Matrix | Plasma[1], Urine[1] | Human Plasma[2] | Human Urine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the primary techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 3M8CA in both plasma and urine samples.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions :
-
Column : CN column.[1]
-
Mobile Phase : Acetonitrile (B52724) and 12 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v), with the pH adjusted to 4.0.[1]
-
Flow Rate : 1.5 mL/min.[1]
-
Detection : UV at 220 nm.[1]
-
-
Sample Preparation (Plasma) : An improved HPLC method involved concentration determination in plasma, suggesting a protein precipitation step followed by centrifugation and injection of the supernatant, though specific details were not provided in the reviewed literature.[1]
-
Sample Preparation (Urine) : Direct injection of urine samples may be feasible, or a dilution step with the mobile phase might be necessary depending on the concentration of the analyte.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of 3M8CA are expected.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions :
-
Sample Preparation (Human Plasma) :
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an internal standard (e.g., diphenhydramine (B27) HCl).[2]
-
Precipitate proteins by adding an appropriate volume of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
Spectrofluorimetry
This technique measures the native fluorescence of 3M8CA and is a simpler, though less common, method for its determination in urine.
-
Instrumentation : A spectrofluorometer.
-
Methodology :
-
Solvent : Methanol (B129727).
-
Excitation Wavelength : 338 nm.
-
Emission Wavelength : 390 nm.
-
-
Sample Preparation (Human Urine) : The sample preparation involves dilution of the urine sample with methanol before measurement.
Experimental Workflow for 3M8CA Analysis
The following diagram illustrates a typical workflow for the analysis of 3M8CA in biological matrices, from sample collection to data analysis.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Methylflavone-8-carboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 3-Methylflavone-8-carboxylic acid (CAS No. 3468-01-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is recommended when there is a risk of splashing. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2][5] Gloves must be inspected prior to use and changed immediately if contaminated. |
| Body | Laboratory Coat or Impervious Clothing | A standard, long-sleeved lab coat is the minimum requirement.[2] For tasks with a higher risk of exposure, impervious or fire/flame-resistant clothing should be worn.[4] |
| Respiratory | Respirator | Not generally required for small quantities handled in a well-ventilated area or fume hood.[6] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][4]
-
Keep the compound away from incompatible materials and foodstuff containers.[4] Recommended storage temperature is between +2°C and +30°C.[3][7]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Use non-sparking tools to prevent ignition.[4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Wash hands thoroughly after handling the material.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.
-
Wear full personal protective equipment, including respiratory protection.[2]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in accordance with regulations.[2]
-
Prevent the chemical from entering drains or water courses.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Chemical Waste: Dispose of the compound and any contaminated materials through a licensed chemical waste disposal company.[1][2] Do not discharge into sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or by controlled incineration.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. This compound for synthesis 3468-01-7 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
